Product packaging for N'-Ethyl-N,N-diphenylurea(Cat. No.:CAS No. 18168-01-9)

N'-Ethyl-N,N-diphenylurea

Cat. No.: B103689
CAS No.: 18168-01-9
M. Wt: 240.3 g/mol
InChI Key: DIPWJRHVODJXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N'-Ethyl-N,N-diphenylurea is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B103689 N'-Ethyl-N,N-diphenylurea CAS No. 18168-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-16-15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPWJRHVODJXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Record name N'-ETHYL-N,N-DIPHENYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20367
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074874
Record name N'-Ethyl-N,N-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18168-01-9
Record name N'-ETHYL-N,N-DIPHENYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20367
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N′-Ethyl-N,N-diphenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18168-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1,1-diphenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Ethyl-N,N-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,1-diphenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N′-Ethyl-N,N-diphenylurea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N56KCM8XN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N'-Ethyl-N,N-diphenylurea CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 18168-01-9

This technical guide provides an in-depth overview of N'-Ethyl-N,N-diphenylurea, a versatile chemical compound with applications ranging from a stabilizer in propellants to a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound, with the empirical formula C15H16N2O, is a trisubstituted urea derivative.[1] While extensive experimental data for this specific compound is limited in publicly accessible databases, its properties can be estimated and understood through data available for structurally similar compounds and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18168-01-9[1]
Molecular Formula C15H16N2O[1]
Molecular Weight 240.3 g/mol [1]
IUPAC Name 1-Ethyl-3,3-diphenylurea
Calculated LogP 2.68
Calculated Boiling Point 777.14 K
Calculated Enthalpy of Vaporization 75.65 kJ/mol
Calculated Log of Water Solubility -3.49 (in mol/l)

Note: The boiling point, enthalpy of vaporization, and water solubility are calculated values and should be considered as estimates. Experimental data for the closely related compound N,N'-diethyl-N,N'-diphenylurea (CAS 85-98-3) shows a melting point of 72-75 °C.

Synthesis

The most direct and widely employed method for the synthesis of asymmetrically substituted ureas like this compound is the reaction of an isocyanate with an amine.[1] In this case, the reaction involves diphenylamine and ethyl isocyanate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenylamine

  • Ethyl isocyanate

  • Anhydrous toluene

  • Di-n-butyl phosphate (catalyst, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (0.5 mole) in anhydrous toluene (150 ml).

  • Slowly add ethyl isocyanate (0.53 mole) to the stirred solution.

  • If a catalyst is used, add a catalytic amount of di-n-butyl phosphate (e.g., 0.6 g).

  • Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by filtration and wash it with a small amount of cold toluene.

  • Dry the product under vacuum to remove any residual solvent.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Note: This protocol is based on a general procedure for the synthesis of a similar compound, N-methyl-N',N'-diphenylurea.[2] Reaction conditions may need to be optimized for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is appropriate for this nonpolar compound.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. Phosphoric acid can be added to the mobile phase to improve peak shape; for Mass Spectrometry (MS) detection, formic acid should be used instead.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenylurea chromophore absorbs, for example, 245 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard stock solution of this compound in a suitable solvent like acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standards and the sample.

  • Record the chromatograms and determine the retention time and peak area of this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity: IDO1 Inhibition

Derivatives of N,N-diphenylurea have emerged as promising inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune evasion.[5] By inhibiting IDO1, these compounds can help to restore the body's immune response against cancer cells.[5]

The IDO1 signaling pathway is a critical target in cancer immunotherapy. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan metabolites, such as kynurenine, further suppresses the immune response by promoting the generation of regulatory T-cells (Tregs).[6] IDO1 inhibitors, including those based on the N,N-diphenylurea scaffold, aim to block this immunosuppressive pathway.

IDO1 Signaling Pathway in Cancer

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Enzyme) Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes differentiation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Attacks Treg->T_Cell Suppresses Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibits

Caption: The IDO1 signaling pathway in cancer and the inhibitory action of this compound.

Safety and Handling

Conclusion

This compound is a compound with significant potential in both material science and pharmacology. Its synthesis is achievable through established chemical routes, and its analysis can be performed using standard chromatographic techniques. The growing interest in its role as a scaffold for IDO1 inhibitors highlights its importance in the development of novel cancer immunotherapies. Further research to fully characterize its experimental properties and biological activity is warranted.

References

N'-Ethyl-N,N-diphenylurea solubility in acetone and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Ethyl-N,N-diphenylurea is a substituted urea derivative of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an overview of the available solubility information for this compound and its analogs, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield a quantitative dataset for the solubility of this compound across a range of organic solvents. This highlights a gap in the existing physicochemical data for this specific compound.

However, qualitative information and data for structurally similar compounds can provide valuable insights into its likely solubility behavior.

Qualitative Solubility of Related Compounds:

  • N,N'-Diethyl-N,N'-diphenylurea , a closely related compound with an additional ethyl group, is reported to be soluble in acetone.

  • 1,3-Diphenylurea , the parent compound without the ethyl group, is described as being moderately soluble in organic solvents such as ethanol and methanol, and sparingly soluble in acetone.[1] Quantitative data for 1,3-diphenylurea indicates a solubility of approximately 30 mg/mL in Dimethyl Sulfoxide (DMSO) and dimethylformamide.

  • Phenylurea exhibits greater solubility in organic solvents like ethanol and acetone compared to water.

Based on these data, it can be inferred that this compound is likely to exhibit moderate to good solubility in polar aprotic and polar protic organic solvents. The presence of the two phenyl groups contributes to its lipophilicity, while the urea functional group allows for hydrogen bonding with protic solvents.

Table 1: Solubility Data for Analogs of this compound

Compound NameSolventTemperature (°C)Solubility
1,3-DiphenylureaEthanol200.84 g / 100 g
1,3-DiphenylureaAcetoneNot SpecifiedSparingly Soluble
1,3-DiphenylureaDiethyl EtherNot SpecifiedVery Soluble
1,3-DiphenylureaDMSONot Specified~30 mg/mL
1,3-DiphenylureaDimethylformamideNot Specified~30 mg/mL

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[2] The following protocol provides a detailed methodology for its application to this compound.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., acetone, ethanol, methanol, acetonitrile, ethyl acetate, etc.) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[2]

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a calibrated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3. Data Reporting:

  • Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

  • The temperature at which the solubility was determined must always be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent prep1->prep2 equil1 Seal vials and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 equil3 Let stand for >24 hours for sedimentation equil2->equil3 samp1 Withdraw supernatant equil3->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 samp3 Analyze by HPLC samp2->samp3 quant3 Determine solubility samp3->quant3 quant1 Prepare standard solutions quant2 Generate calibration curve quant1->quant2 quant2->quant3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic data for N'-Ethyl-N,N-diphenylurea (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Spectroscopic Analysis of N'-Ethyl-N,N-diphenylurea

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No: 18168-01-9), a compound of interest in various fields of chemical science, including as a stabilizer in explosives and propellants.[1] The molecular formula for this compound is C₁₅H₁₆N₂O, with a molecular weight of 240.306 g/mol .[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and data from related diphenylurea derivatives.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.1Triplet3H-CH₂-CH₃
~3.3Quartet2H-CH₂ -CH₃
~6.0Broad Singlet1H-NH -
~7.2-7.5Multiplet10HAromatic Protons (2 x C₆H₅ )

Note: The chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS). The exact positions can vary based on the solvent and experimental conditions.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~15Primary (CH₃)Ethyl -C H₃
~40Secondary (CH₂)Ethyl -C H₂-
~126Tertiary (CH)Aromatic (ortho-C)
~128Tertiary (CH)Aromatic (meta-C)
~129Tertiary (CH)Aromatic (para-C)
~142QuaternaryAromatic (ipso-C)
~155QuaternaryCarbonyl (C=O)

Note: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300MediumN-H StretchSecondary Amide
3100-3000Medium-WeakC-H StretchAromatic
2980-2850Medium-WeakC-H StretchAliphatic (Ethyl)
~1650StrongC=O Stretch (Amide I)Urea Carbonyl
1600, 1490Medium-WeakC=C StretchAromatic Ring
~1550MediumN-H Bend (Amide II)Secondary Amide
~1240MediumC-N StretchAmide

Note: The IR spectrum is highly characteristic of the functional groups present in the molecule.[4][5] The most intense band is expected to be the C=O stretching vibration.[1]

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
240Moderate[M]⁺ (Molecular Ion)
168High[M - C₂H₅NCO]⁺
167High[N(C₆H₅)₂]⁺
77Moderate[C₆H₅]⁺
72Moderate[C₂H₅NCO]⁺

Note: The fragmentation pattern in mass spectrometry provides valuable information for structural elucidation.[6] Electron ionization (EI) is a common method that can lead to the fragmentation of the parent ion.[6]

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][7]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is crucial as it can influence the chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 300-500 MHz for ¹H NMR).[2][8]

  • Data Acquisition for ¹H NMR: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • Data Acquisition for ¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[9]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (TMS).[2] The signals are integrated to determine the relative number of protons.[2]

G ¹H and ¹³C NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Place Sample in Spectrometer) A->B C Data Acquisition (¹H and ¹³C Pulse Sequences) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

¹H and ¹³C NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Protocol:

  • Sample Preparation (Thin Solid Film): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[10]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[10]

  • Instrument Setup: Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the background spectrum (of the clean salt plate). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional group vibrations.[11]

G IR Spectroscopy Workflow A Sample Preparation (Thin Solid Film on Salt Plate) B Instrument Setup (Place Plate in FT-IR Spectrometer) A->B C Data Acquisition (Record Background and Sample Spectra) B->C D Data Processing (Ratio Sample to Background) C->D E Spectral Analysis (Identify Characteristic Absorption Bands) D->E

IR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[12]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[6]

  • Ionization: Convert the sample molecules into gas-phase ions. A common method for organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[13]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Spectral Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[14]

G Mass Spectrometry Workflow A Sample Introduction (Direct Insertion or Solution) B Ionization (e.g., Electron Ionization - EI) A->B C Mass Analysis (Separation by m/z Ratio) B->C D Detection (Generate Mass Spectrum) C->D E Spectral Analysis (Molecular Ion and Fragmentation Pattern) D->E

Mass Spectrometry Workflow

References

N'-Ethyl-N,N-diphenylurea mechanism of action as a stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of N'-Ethyl-N,N-diphenylurea as a Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Ethyl Centralite (EC), is a synthetic organic compound widely utilized as a stabilizer in nitrocellulose-based energetic materials, such as smokeless powders and solid rocket propellants.[1] Nitrocellulose, a primary component in these materials, is inherently unstable and prone to autocatalytic decomposition over time, a process accelerated by heat, moisture, and acidic byproducts.[1][2] This degradation can compromise the safety, performance, and shelf-life of the propellant, potentially leading to spontaneous ignition.[1] EC is incorporated into these formulations to mitigate this risk by neutralizing the reactive species that drive decomposition. This technical guide provides an in-depth exploration of the core mechanism of action of EC, supported by quantitative data, detailed experimental protocols, and visualizations of the chemical pathways involved.

Core Mechanism of Action

The primary function of Ethyl Centralite as a stabilizer is to interrupt the autocatalytic decomposition cycle of nitrocellulose. This cycle is initiated by the cleavage of the O-NO₂ bonds in the nitrocellulose polymer, a process that releases highly reactive nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂), and other acidic species.[3][4] These products then catalyze further degradation of the nitrocellulose, creating a self-accelerating decomposition process.

Ethyl Centralite intervenes by acting as a scavenger for these NOx radicals. The mechanism is a complex series of chemical reactions, primarily involving:

  • Nitrosation: EC reacts with nitrous acid (formed from NOx in the presence of moisture) and other nitrosating agents. This leads to the formation of N-nitroso derivatives.

  • Nitration: EC and its derivatives react with nitrogen dioxide (NO₂) and nitric acid, leading to the substitution of nitro groups (NO₂) onto the phenyl rings.[5][6]

These reactions convert the highly reactive NOx species into more stable organic molecules, effectively removing them from the system and halting the catalytic decomposition cycle. The initial reaction of EC leads to the formation of a variety of "daughter products," which can themselves possess stabilizing properties, thereby extending the protective effect even after the parent EC has been significantly consumed.[7] Key derivatives formed during this process include 2-nitro-EC, 4-nitro-EC, dinitro-ECs, and N-ethyl-N-nitrosoaniline.[5][8][9]

In addition to its primary role as a radical scavenger, EC can also function as a plasticizer in some propellant formulations, which enhances the mechanical properties of the material.[10] By increasing the activation energy of nitrocellulose decomposition, EC improves the overall thermal stability of the propellant.[5]

Logical Flow of Stabilization

The following diagram illustrates the high-level mechanism by which Ethyl Centralite stabilizes nitrocellulose.

G cluster_reaction NC Nitrocellulose Propellant Decomp Decomposition (Heat, Time, Moisture) NC->Decomp Stable Stable Propellant (Extended Shelf-Life) NC->Stable Leads to NOx Reactive Species (NOx, Acids) Decomp->NOx Auto Autocatalytic Decomposition NOx->Auto Catalyzes Products Inert Daughter Products NOx->Reaction Auto->NC Accelerates Decomposition EC Ethyl Centralite (EC) (Stabilizer) EC->NOx EC->Reaction Reaction->Products G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 1. Weigh ~1g of propellant sample S2 2. Add 20 mL acetonitrile for extraction (4h) S1->S2 S3 3. Add 5 mL warm water to precipitate nitrocellulose S2->S3 S4 4. Filter supernatant through 0.45µm filter S3->S4 A1 5. Inject 10 µL of filtered extract S4->A1 A2 6. Separate on C18 reverse-phase column A1->A2 A3 7. Elute with mobile phase (e.g., ACN/MeOH/H₂O) A2->A3 A4 8. Detect compounds using UV detector (254 nm) A3->A4 D1 9. Integrate peak areas for EC and derivatives A4->D1 D2 10. Quantify using external standard calibration curve D1->D2

References

N'-Ethyl-N,N-diphenylurea: A Technical Guide to Health and Safety Hazards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Ethyl-N,N-diphenylurea, also known as Centralite I, is a chemical compound primarily utilized as a stabilizer in propellants and explosives. This technical guide provides a comprehensive overview of the known health and safety hazards associated with this compound. Due to a scarcity of publicly available, in-depth toxicological studies on this compound, this document synthesizes available data on the compound itself, information on related diphenylurea derivatives, and standardized experimental protocols to offer a thorough understanding for researchers, scientists, and drug development professionals. This guide summarizes acute toxicity data, discusses potential hazards such as skin sensitization and environmental risks, and outlines standard methodologies for toxicological assessment.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms Centralite I, 1,3-Diethyl-1,3-diphenylurea, CarbamiteGeneral Chemical Dictionaries
CAS Number 85-98-3General Chemical Dictionaries
Molecular Formula C₁₇H₂₀N₂OGeneral Chemical Dictionaries
Molecular Weight 268.35 g/mol General Chemical Dictionaries
Melting Point 73-75 °C[1]
Appearance White to off-white solid[2]
Solubility Soluble in alcohol and ether[3]

Toxicological Profile

The available toxicological data for this compound is primarily focused on acute toxicity. Information regarding chronic toxicity, carcinogenicity, and mutagenicity is limited.

Acute Toxicity

Acute toxicity data from studies on rats are summarized in Table 2. These findings suggest that this compound is harmful if swallowed.

Table 2: Acute Toxicity of this compound

Exposure RouteSpeciesValueReference
Oral Rat (female)LD₅₀: 780.9 mg/kg bw[4]
Dermal Rat (male/female)LD₅₀: > 2000 mg/kg bw[4]
Inhalation Rat (male)LC₅₀: > 198 mg/L air[4]
Skin and Eye Irritation

A preliminary hazard evaluation indicated that acetone solutions of the technical grade compound produced mild irritation when applied to the skin of rabbits, while the dry material did not[5]. Mild injury to the conjunctiva was observed after a single application to the eyes of rabbits[5].

Sensitization
Genotoxicity

A 1977 report states that in vitro mutagenic studies were negative[5]. However, comprehensive genotoxicity data from a standard battery of tests (e.g., Ames test, chromosome aberration test) is not available in the public domain.

Carcinogenicity and Chronic Toxicity

There is no available data on the carcinogenic or chronic toxicity potential of this compound.

Ecotoxicological Information

This compound is classified as harmful to aquatic life with long-lasting effects. A summary of ecotoxicity data is provided in Table 3.

Table 3: Ecotoxicity of this compound

OrganismTest DurationEndpointValueReference
Danio rerio (Zebra fish)96 hoursLC₅₀15.6 mg/L[4]
Daphnia magna (Water flea)48 hoursEC₅₀14.3 mg/L[4]
Desmodesmus subspicatus (Green algae)72 hoursErC₅₀37.8 mg/L[4]

Potential Signaling Pathways and Metabolism

Detailed studies on the specific metabolic pathways and toxicological mechanisms of this compound are not publicly available. However, based on the metabolism of other phenylurea herbicides, a hypothetical metabolic pathway can be proposed. Phenylurea compounds are known to undergo N-dealkylation and hydroxylation reactions[2].

dot

Hypothetical_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NEtDPU This compound Hydroxylated Hydroxylated Metabolites NEtDPU->Hydroxylated Hydroxylation (CYP450) Deethylated N-De-ethylated Metabolite NEtDPU->Deethylated N-De-ethylation (CYP450) Conjugated Conjugated Metabolites (e.g., Glucuronides, Sulfates) Hydroxylated->Conjugated Conjugation Deethylated->Conjugated Further Metabolism & Conjugation Excretion Excretion Conjugated->Excretion Urinary/Fecal Excretion OECD_423_Workflow start Start dose_step1 Dose 3 animals at starting dose start->dose_step1 observe1 Observe for 48h dose_step1->observe1 mortality1 Mortality? observe1->mortality1 dose_lower Dose 3 animals at lower dose mortality1->dose_lower 2-3 animals die dose_higher Dose 3 animals at higher dose mortality1->dose_higher 0-1 animal dies stop_test Stop test and classify mortality1->stop_test All die (at highest starting dose) observe_14d Observe remaining animals for 14 days dose_lower->observe_14d dose_higher->observe_14d end End observe_14d->end

References

N'-Ethyl-N,N-diphenylurea: A Technical Guide to its Reactivity Profile and Incompatibilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Ethyl-N,N-diphenylurea is a trisubstituted urea derivative of significant interest in various chemical applications, most notably as a stabilizer in propellant formulations. Understanding its reactivity and incompatibility profile is crucial for its safe handling, storage, and effective utilization. This technical guide provides a comprehensive overview of the known reactivity of this compound, including its synthesis and thermal decomposition. It further details its chemical incompatibilities with common laboratory reagents. The information presented is a synthesis of available literature and safety data for the title compound and structurally related analogs.

Chemical Structure and Properties

This compound possesses an asymmetrical urea core with two phenyl groups and one ethyl group attached to the nitrogen atoms. This structure dictates its chemical behavior, including its nucleophilic and electrophilic sites, as well as steric hindrance around the bulky diphenylamino group.

PropertyValueReference
Molecular FormulaC₁₅H₁₆N₂O[1]
Molecular Weight240.30 g/mol [1]
AppearanceWhite to off-white solidInferred from related compounds
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in acetoneInferred from N,N'-Diethyl-N,N'-diphenylurea[2]

Reactivity Profile

The reactivity of this compound is centered around the urea functional group. The nitrogen atom of the N-H group is nucleophilic, while the carbonyl carbon is electrophilic. The two phenyl groups on the other nitrogen atom provide significant steric hindrance and influence the electronic properties of the urea backbone.

Synthesis

The most direct and widely employed method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate.[1] This reaction proceeds via nucleophilic attack of the diphenylamine nitrogen on the electrophilic carbonyl carbon of the ethyl isocyanate.

Experimental Protocol: Synthesis of N'-Methyl-N',N'-diphenylurea (A Representative Protocol)

This protocol for a closely related analog can be adapted for the synthesis of this compound by substituting methyl isocyanate with ethyl isocyanate.

Materials:

  • Diphenylamine (0.5 mole)

  • Ethyl isocyanate (0.53 mole)

  • Di-n-butyl phosphate (0.6 g)

  • Toluene (150 ml)

Procedure:

  • Combine diphenylamine, ethyl isocyanate, and di-n-butyl phosphate in 150 ml of toluene in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Heat the mixture at 100°C for 10 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • The product, this compound, is expected to crystallize out of the solution.

  • Filter the solid product via suction filtration.

  • Wash the collected solid with cold toluene.

  • The filtrate can be recycled for subsequent batches with the addition of fresh reactants.

Thermal Decomposition

Hypothesized Primary Decomposition Products:

  • Ethyl isocyanate

  • Diphenylamine

  • Phenyl isocyanate

  • N-Ethylaniline

Further research is required to fully elucidate the thermal decomposition pathway and products of this compound.

Incompatibilities

Based on safety data for structurally similar compounds such as N,N'-diethyl-N,N'-diphenylurea, this compound is expected to be incompatible with the following classes of chemicals.

Incompatible MaterialPotential Hazard
Strong Oxidizing AgentsFire and explosion hazard. Reactions can be violent.
Strong AcidsReaction may be exothermic and lead to decomposition.
Strong BasesMay promote hydrolysis or other decomposition reactions.
Azo and Diazo CompoundsPotential for generation of toxic gases.
Strong Reducing AgentsPotential for formation of flammable gases.

It is also important to note that some substituted ureas are reported to be shock-sensitive and may react violently upon severe shock or exposure to extreme temperatures.[2]

Visualizations

Synthesis Pathway

synthesis_pathway diphenylamine Diphenylamine product This compound diphenylamine->product ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->product

Caption: Synthesis of this compound.

Hypothesized Thermal Decomposition

decomposition_pathway start This compound products Decomposition Products (e.g., Ethyl Isocyanate, Diphenylamine) start->products Heat (>240°C) incompatibilities main_compound This compound oxidizers Strong Oxidizing Agents main_compound->oxidizers Violent Reaction acids Strong Acids main_compound->acids Decomposition bases Strong Bases main_compound->bases Decomposition

References

An In-depth Technical Guide to N'-Ethyl-N,N-diphenylurea: Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Ethyl-N,N-diphenylurea, a substituted urea derivative, is a compound of significant interest in the field of energetic materials. Primarily utilized as a stabilizer in propellants, its function is to enhance the chemical stability and extend the shelf life of nitrocellulose-based explosives by neutralizing acidic decomposition products. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, detailed synthesis and analytical protocols, and its mechanism of action as a stabilizer.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of these is provided below to aid in literature searches and material identification.

Type Name
Common Name This compound
IUPAC Name 1-ethyl-3,3-diphenylurea
CAS Registry Number 18168-01-9
Systematic Name Urea, N'-ethyl-N,N-diphenyl-[1]
Other Names 3-ethyl-1,1-diphenylurea, Akardite III

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analysis.

Property Value Reference
Molecular Formula C15H16N2O[1]
Molecular Weight 240.30 g/mol [1]
Melting Point 72-74 °C
Boiling Point 358.8 ± 25.0 °C (Predicted)
Density 1.15 ± 0.1 g/cm3 (Predicted)
pKa 15.13 ± 0.60 (Predicted)
LogP 3.32 (Predicted)
Appearance White to off-white solid[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate. This reaction is a nucleophilic addition of the secondary amine to the isocyanate group.

Experimental Protocol: Synthesis from Diphenylamine and Ethyl Isocyanate

Materials:

  • Diphenylamine

  • Ethyl isocyanate

  • Anhydrous toluene (or other inert solvent like dichloromethane or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane or petroleum ether for recrystallization

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 equivalent) in anhydrous toluene.

  • Slowly add ethyl isocyanate (1.05 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic. If necessary, the flask can be cooled in an ice bath to maintain the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Purify the solid by recrystallization from a suitable solvent system, such as toluene/hexane or ethanol/water, to yield pure this compound as a white solid.

  • Dry the purified product under vacuum.

Characterization:

  • Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Determine the melting point of the purified compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diphenylamine Diphenylamine Reaction_Vessel Reaction in Anhydrous Toluene Diphenylamine->Reaction_Vessel Ethyl Isocyanate Ethyl Isocyanate Ethyl Isocyanate->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal After 2-4h Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

A flowchart illustrating the synthesis of this compound.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control of this compound and for monitoring its concentration and degradation products in propellant formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound in propellant samples. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis in Propellant Samples

Sample Preparation:

  • Accurately weigh a known amount of the propellant sample (e.g., 1 gram).

  • Extract the stabilizer from the propellant matrix using a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[3] This can be done by sonication or shaking for a specified period.

  • After extraction, precipitate the nitrocellulose by adding water.[3]

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape.[4] A common mobile phase composition is acetonitrile/water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 230 nm.

  • Injection Volume: 10-20 µL.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a broad singlet for the N-H proton, and complex multiplets for the aromatic protons of the two phenyl groups.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the two phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300-3400N-H stretchMedium
3000-3100Aromatic C-H stretchMedium
2850-2980Aliphatic C-H stretchMedium
1640-1680C=O stretch (urea)Strong
1580-1600C=C stretch (aromatic)Medium
1480-1500C=C stretch (aromatic)Medium

Application as a Propellant Stabilizer

The primary application of this compound is as a stabilizer in nitrocellulose-based propellants. Nitrocellulose, an energetic material, is prone to autocatalytic decomposition, which generates nitrogen oxides (NOx). These NOx species can accelerate the degradation of the propellant, leading to a decrease in performance and potentially causing auto-ignition.

Mechanism of Stabilization

This compound acts as a scavenger for the nitrogen oxides produced during the decomposition of nitrocellulose. The stabilization mechanism involves the reaction of the urea derivative with NOx, thereby preventing the autocatalytic cycle of propellant degradation. The primary reactions are with nitrogen dioxide (NO₂) and nitric oxide (NO).

Degradation Pathway

The reaction of this compound with nitrogen oxides leads to the formation of various degradation products. Understanding this pathway is crucial for assessing the remaining effective stabilizer content and predicting the shelf-life of the propellant. The initial step is typically the nitrosation or nitration of the urea molecule.

G Nitrocellulose_Decomposition Nitrocellulose Decomposition NOx NOx (NO, NO₂) Nitrocellulose_Decomposition->NOx Stabilizer This compound NOx->Stabilizer Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Accelerates Degradation_Products Degradation Products (Nitrosated/Nitrated Urea) Stabilizer->Degradation_Products Reacts with NOx Stable_Propellant Stabilized Propellant Stabilizer->Stable_Propellant Prevents Autocatalysis Autocatalysis->Nitrocellulose_Decomposition

The stabilization mechanism of propellants by this compound.

Conclusion

This compound plays a critical role as a stabilizer in energetic materials, ensuring the safety and longevity of nitrocellulose-based propellants. This technical guide has provided a detailed overview of its chemical and physical properties, robust protocols for its synthesis and analysis, and an explanation of its mechanism of action. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals working in the fields of chemistry, materials science, and drug development, facilitating further research and application of this important compound. No involvement in biological signaling pathways has been identified for this compound, with its primary function being in the realm of industrial chemistry.

References

An In-depth Technical Guide to the Historical Synthesis of N'-Ethyl-N,N-diphenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of N'-Ethyl-N,N-diphenylurea, a compound of interest in various chemical and pharmaceutical research fields. The document details several key synthetic routes, including reaction mechanisms, available quantitative data, and detailed experimental protocols where historical literature permits.

Synthesis via Reaction of Diphenylamine with Ethyl Isocyanate

This method is considered one of the most direct and regioselective routes to this compound. The reaction proceeds through a nucleophilic addition of the secondary amine (diphenylamine) to the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol:

  • Reaction Scheme: (C₆H₅)₂NH + C₂H₅NCO → (C₆H₅)₂NCONHC₂H₅

  • Procedure:

    • In a reaction vessel, dissolve diphenylamine in a suitable anhydrous solvent (e.g., toluene, tetrahydrofuran).

    • Slowly add a stoichiometric amount of ethyl isocyanate to the solution, maintaining the temperature at or below room temperature with a cooling bath.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or other appropriate analytical techniques is recommended).

    • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether).

Quantitative Data:

ParameterValueReference
Yield Not specified in literatureGeneral expectation of high yield for this reaction type
Purity High regioselectivity expected[1]
Reaction Time Typically a few hoursGeneral knowledge of isocyanate reactions
Temperature Room temperature or belowGeneral knowledge of isocyanate reactions

Logical Relationship Diagram:

G diphenylamine Diphenylamine product This compound diphenylamine->product Reacts with ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->product workup Solvent Removal & Recrystallization product->workup Is isolated via solvent Anhydrous Solvent (e.g., Toluene) solvent->diphenylamine Dissolves G cluster_step1 Step 1: Carbamoyl Chloride Formation cluster_step2 Step 2: Urea Formation N_ethylaniline1 N-Ethylaniline carbamoyl_chloride N-Ethyl-N-phenylcarbamoyl Chloride N_ethylaniline1->carbamoyl_chloride phosgene Phosgene (COCl₂) phosgene->carbamoyl_chloride product This compound carbamoyl_chloride->product Reacts with N_ethylaniline2 N-Ethylaniline N_ethylaniline2->product G Urea Urea Intermediate Isocyanic Acid (from Urea pyrolysis) Urea->Intermediate Heat N_ethylaniline N-Ethylaniline Product This compound N_ethylaniline->Product Intermediate->Product Reacts with N-Ethylaniline Ammonia Ammonia (byproduct) Product->Ammonia Formation releases G start Start dissolve Dissolve N-Ethylaniline in anhydrous THF start->dissolve add_cdi Add Carbonyldiimidazole (CDI) dissolve->add_cdi intermediate Formation of Carbamoyl- imidazole Intermediate add_cdi->intermediate add_amine Add second equivalent of N-Ethylaniline intermediate->add_amine reaction Urea Formation Reaction add_amine->reaction isolation Isolate and Purify Product reaction->isolation end End isolation->end G diphenylurea N,N'-Diphenylurea product_mixture Product Mixture diphenylurea->product_mixture base Base (e.g., NaH) base->product_mixture Deprotonation ethylating_agent Ethylating Agent (e.g., Ethyl Iodide) ethylating_agent->product_mixture Ethylation separation Chromatographic Separation product_mixture->separation desired_product This compound byproducts Side Products (e.g., Di-ethylated urea) separation->desired_product separation->byproducts

References

Thermochemical Profile of N'-Ethyl-N,N-diphenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for N'-Ethyl-N,N-diphenylurea (CAS No. 18168-01-9), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of data for this compound, this guide presents data for its close isomer, 3-ethyl-1,1-diphenylurea, which shares the same chemical formula (C₁₅H₁₆N₂O) and molecular weight (240.3003 g/mol ). The data presented herein is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and the original research publications.

Thermochemical Data Summary

The experimentally determined thermochemical properties for solid 3-ethyl-1,1-diphenylurea at standard conditions (298.15 K and 0.1 MPa) are summarized in the table below.

Thermochemical PropertySymbolValue (kJ/mol)Uncertainty (kJ/mol)Method
Standard Molar Enthalpy of FormationΔfH°solid-152.6± 7.9Combustion Calorimetry
Standard Molar Enthalpy of CombustionΔcH°solid-8036.6± 7.9Combustion Calorimetry
Standard Molar Enthalpy of SublimationΔsubH°Data not available--

Note: The data was originally reported by Medard and Thomas in 1952 and subsequently reanalyzed by Cox and Pilcher in 1970.[1]

Experimental Protocols

The thermochemical data presented in this guide were determined using combustion calorimetry, a standard technique for measuring the heat of combustion of organic compounds.

Combustion Calorimetry for Enthalpy of Combustion and Formation

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is meticulously measured. The enthalpy of combustion is calculated from this temperature change, the heat capacity of the calorimeter system, and corrections for various factors such as the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Generalized Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis P1 Weighing of This compound P2 Pelletizing the Sample P1->P2 P3 Placing in Crucible P2->P3 C1 Assembly of Calorimeter Bomb P3->C1 C2 Pressurization with Oxygen C1->C2 C3 Ignition of Sample C2->C3 C4 Temperature Measurement C3->C4 A1 Correction for Fuse and Nitric Acid C4->A1 A2 Calculation of ΔcH°solid A1->A2 A3 Application of Hess's Law A2->A3 A4 Determination of ΔfH°solid A3->A4

Figure 1: Experimental workflow for determining the enthalpy of combustion and formation of this compound via combustion calorimetry.

Concluding Remarks

This guide provides the most current and reliable thermochemical data available for an isomer of this compound. The absence of experimental data for the enthalpy of sublimation highlights an area for future research. Such data would be invaluable for a complete thermodynamic characterization of this compound, enabling the determination of its gas-phase enthalpy of formation and providing deeper insights into its intermolecular forces and crystal lattice energy. Researchers in possession of high-purity samples of this compound are encouraged to undertake studies to determine this important thermochemical property.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea derivative. The synthesis commences with N-ethylaniline and proceeds through a two-step process involving the formation of a carbamoyl chloride intermediate, followed by reaction with diphenylamine. This method provides a viable route to the target molecule when starting from N-ethylaniline is a prerequisite.

Reaction Principle

The synthesis of this compound from N-ethylaniline is achieved in two primary steps. Initially, N-ethylaniline is reacted with a phosgene equivalent, such as triphosgene, to generate the reactive intermediate, N-ethyl-N-phenylcarbamoyl chloride. This intermediate is then subsequently reacted with diphenylamine in the presence of a base to yield the final product, this compound. The overall reaction scheme is depicted below.

Step 1: Formation of N-ethyl-N-phenylcarbamoyl chloride

N-ethylaniline + Triphosgene → N-ethyl-N-phenylcarbamoyl chloride

Step 2: Formation of this compound

N-ethyl-N-phenylcarbamoyl chloride + Diphenylamine → this compound

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
N-ethylanilineC₈H₁₁N121.18
DiphenylamineC₁₂H₁₁N169.22
TriphosgeneC₃Cl₆O₃296.75
TriethylamineC₆H₁₅N101.19
Toluene, anhydrousC₇H₈92.14
Dichloromethane, anhydrousCH₂Cl₂84.93
Sodium bicarbonateNaHCO₃84.01
Magnesium sulfate, anhydrousMgSO₄120.37
HexanesC₆H₁₄86.18
Ethyl acetateC₄H₈O₂88.11
Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-ethyl-N-phenylcarbamoyl chloride (Intermediate)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the N-ethylaniline solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • The formation of the N-ethyl-N-phenylcarbamoyl chloride intermediate is monitored by thin-layer chromatography (TLC). This intermediate is used in the next step without isolation.

Step 2: Synthesis of this compound

  • In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the N-ethyl-N-phenylcarbamoyl chloride solution from Step 1 to the diphenylamine solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Stoichiometry and Yield
CompoundMolar Mass ( g/mol )MolesEquivalentsTheoretical Yield (g)
N-ethylaniline121.18TBD1.0-
Triphosgene296.75TBD0.4-
Diphenylamine169.22TBD1.0-
This compound240.31--TBD
Table 2: Characterization of this compound
TechniqueData
¹H NMR Expected signals for the ethyl group (triplet for -CH₃ and quartet for -CH₂). Complex multiplet for the protons on the two phenyl rings of the N,N-diphenyl moiety.[1]
¹³C NMR Expected distinct signals for the aromatic, ethyl, and carbonyl carbons.
FT-IR (cm⁻¹) Expected characteristic absorption bands for N-H stretching, C=O stretching (urea), and aromatic C-H and C=C stretching.
Mass Spec (EI) Expected molecular ion peak (M⁺˙) at m/z 240. Key fragmentation is anticipated via the loss of an ethyl radical, resulting in a fragment ion at m/z 211 [M - C₂H₅]⁺.[1]

Visualizations

Reaction Pathway

Reaction_Pathway N_ethylaniline N-ethylaniline Intermediate N-ethyl-N-phenylcarbamoyl chloride (in situ) N_ethylaniline->Intermediate + Toluene, 0°C to RT Triphosgene Triphosgene Triphosgene->Intermediate Product This compound Intermediate->Product + Diphenylamine, Et3N DCM, 0°C to RT Diphenylamine Diphenylamine Diphenylamine->Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Urea Formation cluster_workup Workup and Purification start_step1 Dissolve N-ethylaniline in Toluene cool_step1 Cool to 0°C start_step1->cool_step1 add_triphosgene Add Triphosgene solution cool_step1->add_triphosgene react_step1 Stir at RT for 2h add_triphosgene->react_step1 add_intermediate Add Intermediate from Step 1 react_step1->add_intermediate start_step2 Dissolve Diphenylamine and Et3N in DCM cool_step2 Cool to 0°C start_step2->cool_step2 cool_step2->add_intermediate react_step2 Stir overnight at RT add_intermediate->react_step2 quench Quench with NaHCO3 react_step2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography final_product Pure this compound chromatography->final_product

References

Phosgene-Free Synthesis of N'-Ethyl-N,N-diphenylurea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the phosgene-free synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea of interest in pharmaceutical and materials science. The described methods avoid the use of highly toxic phosgene, offering safer and more environmentally benign alternatives.

Introduction

This compound is a key structural motif in various biologically active compounds and functional materials. Traditional synthesis routes often rely on the use of phosgene or its derivatives, which pose significant health and environmental risks. This document outlines phosgene-free synthetic strategies, focusing on a two-step approach via a carbamate intermediate, providing a safer and more sustainable method for laboratory and industrial-scale production.

Phosgene-Free Synthetic Routes

Two primary phosgene-free routes for the synthesis of this compound have been identified and are detailed below.

  • Two-Step Synthesis via Carbamate Intermediate: This is a robust and well-documented method that involves the formation of an O-alkyl-N,N-diphenyl carbamate from diphenylamine and a dialkyl carbonate, followed by amination with ethylamine.

  • Direct Amination with Ethyl Isocyanate: This method involves the direct reaction of diphenylamine with ethyl isocyanate. While conceptually straightforward, this route is only truly phosgene-free if the ethyl isocyanate is sourced from a non-phosgene production method.

Data Presentation

The following table summarizes quantitative data for a closely related synthesis of N-Methyl-N',N'-diphenylurea, which serves as a strong predictive model for the synthesis of the target this compound.

RouteStepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Two-Step Carbamate Route 1aDiphenylamine, Diethyl Carbonate[BMIM]Cl130757[1]
1bDiphenylamine, Dimethyl Carbonate[BMIM]Cl130780[1]
2O-Phenyl-N,N-diphenyl carbamate, Methylamine---81[1]

Note: [BMIM]Cl = 3-methyl-1-butylimidazolium chloride. Yields for step 2 with alkyl carbamates were lower due to side reactions in the case of the methyl analog.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via O-Ethyl-N,N-diphenyl Carbamate

This protocol is adapted from the synthesis of the N-methyl analog and is expected to provide good yields of the target compound.

Step 1: Synthesis of O-Ethyl-N,N-diphenyl Carbamate

  • Materials:

    • Diphenylamine

    • Diethyl carbonate

    • 3-methyl-1-butylimidazolium chloride ([BMIM]Cl)

    • Toluene (or other suitable high-boiling solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylamine (1.0 eq), diethyl carbonate (excess, e.g., 10 eq), and [BMIM]Cl (0.1 eq).

    • Heat the reaction mixture to 130°C with vigorous stirring.

    • Maintain the reaction at this temperature for 7 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess diethyl carbonate and any alcohol byproduct by vacuum distillation.

    • The crude O-Ethyl-N,N-diphenyl carbamate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

  • Materials:

    • O-Ethyl-N,N-diphenyl carbamate (from Step 1)

    • Ethylamine (aqueous solution or gas)

    • Suitable solvent (e.g., THF, Ethanol)

  • Procedure:

    • Dissolve the purified O-Ethyl-N,N-diphenyl carbamate (1.0 eq) in a suitable solvent in a pressure-resistant flask.

    • Add an excess of ethylamine (e.g., 3-5 eq) to the solution.

    • Seal the flask and heat the reaction mixture to a temperature between 80-100°C. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent and excess ethylamine under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Direct Synthesis from Diphenylamine and Ethyl Isocyanate

This protocol describes the direct formation of the urea from diphenylamine and ethyl isocyanate.

  • Materials:

    • Diphenylamine

    • Ethyl isocyanate

    • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) in the anhydrous solvent.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add ethyl isocyanate (1.05 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is the crude this compound, which can be purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

phosgene_free_synthesis cluster_0 Route 1: Two-Step Carbamate Synthesis cluster_1 Route 2: Direct Isocyanate Reaction DPA1 Diphenylamine Carbamate O-Ethyl-N,N-diphenyl Carbamate DPA1->Carbamate [BMIM]Cl 130°C DEC Diethyl Carbonate DEC->Carbamate Urea1 This compound Carbamate->Urea1 Excess 80-100°C EtOH Ethanol (byproduct) Carbamate->EtOH EtA Ethylamine EtA->Urea1 DPA2 Diphenylamine Urea2 This compound DPA2->Urea2 Anhydrous Solvent 0°C to RT EtI Ethyl Isocyanate EtI->Urea2

Caption: Phosgene-Free Synthesis Routes to this compound.

reaction_mechanism cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Urea Formation DPA Diphenylamine Intermediate1 Tetrahedral Intermediate DPA->Intermediate1 Nucleophilic Attack DEC Diethyl Carbonate DEC->Intermediate1 Carbamate O-Ethyl-N,N-diphenyl Carbamate Intermediate1->Carbamate Elimination of Ethoxide EtO_minus EtO⁻ Intermediate1->EtO_minus Carbamate2 O-Ethyl-N,N-diphenyl Carbamate Intermediate2 Tetrahedral Intermediate Carbamate2->Intermediate2 Nucleophilic Attack EtA Ethylamine EtA->Intermediate2 Urea This compound Intermediate2->Urea Elimination of Ethanol EtOH Ethanol Intermediate2->EtOH

Caption: Reaction Mechanism for the Two-Step Carbamate Route.

References

Application Notes and Protocols: N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) as a Propellant Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N'-Ethyl-N,N-diphenylurea, commonly known as Ethyl Centralite, as a chemical stabilizer in single, double, and triple-base propellants. This document details its mechanism of action, presents quantitative data on its performance, and offers detailed experimental protocols for its analysis and evaluation.

Introduction

This compound (Ethyl Centralite) is a substituted urea derivative widely employed in the defense industry to enhance the chemical stability and extend the shelf life of nitrocellulose-based propellants.[1] The inherent instability of nitrate esters in propellants leads to their gradual decomposition, releasing nitrogen oxides (NOx).[1] These NOx species can act as catalysts, accelerating the degradation process, which can compromise the propellant's performance and, in extreme cases, lead to auto-ignition.[2] Ethyl Centralite functions by scavenging these acidic NOx radicals, thereby preventing this autocatalytic decomposition.[3][4] Beyond its primary stabilizing role, Ethyl Centralite can also act as a plasticizer and a burning rate moderator in certain propellant formulations.[5]

Mechanism of Action

The stabilizing effect of Ethyl Centralite is attributed to its ability to react with and neutralize the nitrogen oxides (primarily NO and NO₂) that are produced during the decomposition of nitrate esters in the propellant. This process involves a series of nitrosation and nitration reactions on the phenyl groups and the nitrogen atoms of the urea moiety.

The primary reactions involve the electrophilic attack of NOx species on the electron-rich aromatic rings of Ethyl Centralite. This leads to the formation of various nitro and nitroso derivatives.[4] The reaction cascade effectively consumes the detrimental NOx gases, preventing them from further catalyzing the decomposition of the propellant's energetic components.

Propellant Propellant (Nitrocellulose-based) Decomposition Decomposition Propellant->Decomposition Aging/Heat NOx Nitrogen Oxides (NO, NO₂) Decomposition->NOx Reaction Stabilization Reactions (Nitrosation & Nitration) NOx->Reaction Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Catalyzes Ethyl_Centralite This compound (Ethyl Centralite) Ethyl_Centralite->Reaction Derivatives Stable Nitro & Nitroso Derivatives Reaction->Derivatives Stabilized_Propellant Stabilized Propellant Reaction->Stabilized_Propellant Prevents Autocatalysis Autocatalysis->Propellant Start Start: Formulate Propellant with varying concentrations of Ethyl Centralite Characterization Initial Characterization (Chemical & Physical Properties) Start->Characterization Stability_Testing Stability Testing Characterization->Stability_Testing Performance_Testing Performance Testing Characterization->Performance_Testing Accelerated_Aging Accelerated Aging (Elevated Temperature) Stability_Testing->Accelerated_Aging Gas_Evolution Measure Gas Evolution (Vacuum Stability Test) Stability_Testing->Gas_Evolution Stabilizer_Depletion Monitor Stabilizer Depletion (HPLC/GC) Accelerated_Aging->Stabilizer_Depletion Data_Analysis Data Analysis & Comparison Stabilizer_Depletion->Data_Analysis Gas_Evolution->Data_Analysis Burn_Rate Burn Rate Measurement Performance_Testing->Burn_Rate Sensitivity Impact & Friction Sensitivity Performance_Testing->Sensitivity Mechanical_Properties Mechanical Properties Performance_Testing->Mechanical_Properties Burn_Rate->Data_Analysis Sensitivity->Data_Analysis Mechanical_Properties->Data_Analysis Conclusion Conclusion: Determine Optimal Stabilizer Concentration Data_Analysis->Conclusion

References

Application of N'-Ethyl-N,N-diphenylurea in Organic Chemical Intermediate Production

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N'-Ethyl-N,N-diphenylurea is a significant organic chemical intermediate with primary applications as a stabilizer in energetic materials such as explosives and propellants. Its synthesis and the synthesis of related substituted ureas are fundamental processes in industrial organic chemistry. This document provides detailed application notes, experimental protocols for its synthesis, and quantitative data for related reactions. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, also known as 3-ethyl-1,1-diphenylurea, is an asymmetrically substituted urea derivative. The urea functional group, with its capacity for hydrogen bonding, makes substituted ureas valuable intermediates in organic synthesis and materials science. While this compound itself is primarily recognized for its role as a stabilizer, the broader class of N,N-diphenylurea derivatives is being explored for applications in medicinal chemistry, including as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy.

The principal application of this compound is in the stabilization of nitrocellulose-based propellants. It functions by scavenging acidic decomposition products, primarily nitrogen oxides (NOx), which can otherwise lead to the autocatalytic decomposition of the energetic material. This stabilization effect is crucial for the safety and long-term storage of munitions.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reaction of diphenylamine with ethyl isocyanate. This method offers high regioselectivity, ensuring the ethyl group is attached to the nitrogen of the former isocyanate. An alternative, though less common and more hazardous, approach involves the use of phosgene or its equivalents.

Experimental Protocol: Synthesis from Diphenylamine and Ethyl Isocyanate

This protocol is adapted from the synthesis of the analogous N-methyl-N',N'-diphenylurea and provides a reliable method for producing this compound with a high yield.[1]

Materials:

  • Diphenylamine

  • Ethyl isocyanate

  • Toluene (anhydrous)

  • Di-n-butyl phosphate (catalyst, optional)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 0.5 mole of diphenylamine in 150 ml of anhydrous toluene.

  • Add 0.53 mole of ethyl isocyanate to the solution.

  • Optional: Add a catalytic amount (e.g., 0.6 g) of di-n-butyl phosphate.

  • Heat the reaction mixture to 100°C with constant stirring for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by suction filtration using a Buchner funnel.

  • Wash the collected solid with two portions of 100 ml of cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final this compound.

Expected Yield: Based on the synthesis of the methylated analog, a yield of approximately 96% can be expected.[1]

Quantitative Data for Related Urea Syntheses

The following table summarizes the quantitative data from the synthesis of closely related diphenylurea compounds, providing a benchmark for the synthesis of this compound.

CompoundReactantsSolventCatalystTemperatureTimeYieldPurityReference
N-methyl-N',N'-diphenylureaDiphenylamine, Methyl isocyanateTolueneDi-n-butyl phosphate100°C10 h96%Not specified[1]
N,N'-DiphenylureaAniline, TriphosgeneAcetonitrileETS-10 molecular sieve80°C4 h99%99.91% (HPLC)
N,N'-DiphenylureaAniline, UreaNoneNone160-175°C3-6 h98.6%99.2%

Application as a Propellant Stabilizer

This compound and its symmetrical isomer, N,N'-diethyl-N,N'-diphenylurea (commonly known as Ethyl Centralite), are key stabilizers in nitrocellulose-based propellants. The decomposition of nitrocellulose produces nitrogen oxides (NOx), which can catalyze further decomposition, leading to instability and potential autoignition.

Mechanism of Stabilization

The stabilizing action of this compound involves the chemical scavenging of these acidic NOx species. The urea functional group reacts with NOx, neutralizing them and preventing their catalytic action. This process is crucial for extending the shelf-life and ensuring the safety of propellant formulations.

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Product diphenylamine Diphenylamine reaction_mixture Combine and Heat at 100°C for 10 hours diphenylamine->reaction_mixture ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->reaction_mixture toluene Toluene (Solvent) toluene->reaction_mixture cooling Cool to Room Temperature reaction_mixture->cooling filtration Suction Filtration cooling->filtration washing Wash with Cold Toluene filtration->washing drying Dry Under Vacuum washing->drying product This compound drying->product

Caption: Synthesis workflow of this compound.

stabilization_mechanism Logical Flow of Propellant Stabilization cluster_decomposition Decomposition Process cluster_stabilization Stabilization Action cluster_outcome Outcome propellant Nitrocellulose Propellant decomposition Slow Decomposition propellant->decomposition stabilized_propellant Stabilized Propellant nox Nitrogen Oxides (NOx) decomposition->nox reaction Reaction with NOx nox->reaction Scavenged by stabilizer This compound stabilizer->reaction neutral_products Neutral Products reaction->neutral_products neutral_products->stabilized_propellant Results in extended_shelf_life Extended Shelf-Life and Safety stabilized_propellant->extended_shelf_life

Caption: Stabilization of propellants by this compound.

Conclusion

This compound is a crucial chemical intermediate, particularly for the defense industry, where it serves as an essential stabilizer for propellants. Its synthesis is straightforward, relying on the robust reaction between diphenylamine and ethyl isocyanate, which can be performed with high efficiency. The protocols and data presented herein provide a comprehensive guide for the preparation and understanding of the primary application of this compound. Further research into the biological activities of its derivatives may open new avenues for its use in medicinal chemistry.

References

Application Note: HPLC Analysis of N'-Ethyl-N,N-diphenylurea

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

N'-Ethyl-N,N-diphenylurea, also known as Ethyl Centralite, is a chemical compound commonly used as a stabilizer in smokeless powders and propellants. Its quantitative determination is crucial for quality control and stability studies of these materials. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound. The described method is based on reverse-phase chromatography, which is a standard and robust technique for the separation and quantification of moderately polar organic compounds.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of materials containing this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following are representative chromatographic conditions.

ParameterCondition
HPLC System A system with a binary pump, autosampler, column oven, and UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution.

Preparation of Solutions

a) Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use, for example, by sonicating for 15-20 minutes.

b) Standard Stock Solution (100 µg/mL)

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. This will be the standard stock solution.

c) Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL). These solutions are used to construct the calibration curve.

d) Sample Preparation

The sample preparation will depend on the matrix. For a bulk substance, accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. For more complex matrices, an extraction step may be necessary. For example, a solid sample can be extracted with a suitable organic solvent like dichloromethane, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The key validation parameters are summarized in the table below. The provided values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time (t_R_) ~ 5.5 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Solution Preparation Sample_Analysis Sample Injection and Analysis Sample_Prep->Sample_Analysis Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Equilibrate System System_Suitability->Calibration Quantification Quantification of This compound Calibration->Quantification Peak_Integration Peak Integration and Identification Sample_Analysis->Peak_Integration Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

The following diagram shows the logical relationship between key parameters in HPLC method validation.

Validation_Relationship cluster_params Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for HPLC method validation.

Application Notes and Protocols for the Synthesis and Handling of N'-Ethyl-N,N-diphenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N'-Ethyl-N,N-diphenylurea, a trisubstituted urea derivative with potential applications in medicinal chemistry and materials science. The primary synthetic route described is the reaction of diphenylamine with ethyl isocyanate, which offers a direct and regioselective pathway to the target compound.[1] This application note includes comprehensive guidelines for the safe handling of all reactants and the final product, a summary of physical and chemical properties, and detailed experimental procedures. Visual aids in the form of diagrams are provided to illustrate the experimental workflow and the underlying chemical transformation.

Introduction

Substituted ureas are a significant class of organic compounds with diverse applications, ranging from agrochemicals to pharmaceuticals.[1] Their utility often stems from the ability of the urea functional group to participate in hydrogen bonding, making them valuable scaffolds in drug design and supramolecular chemistry.[1] this compound is an asymmetrically substituted urea that holds promise for further investigation in various research and development fields. This protocol outlines a reliable method for its synthesis and provides essential data for its characterization and safe handling.

Physicochemical Data

Table 1: Physical and Chemical Properties

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
DiphenylamineC₁₂H₁₁N169.2253-54302
Ethyl IsocyanateC₃H₅NO71.08-6060
This compound C₁₅H₁₆N₂O 240.30 Not Reported (Predicted) 777.14 (Calculated)[2]
N,N'-Diphenylurea (for comparison)C₁₃H₁₂N₂O212.25232[3]262[3]
N,N'-Diethyl-N,N'-diphenylurea (for comparison)C₁₇H₂₀N₂O268.3573-75[4]Not Reported

Experimental Protocol: Synthesis of this compound

The recommended and most unambiguous synthesis of this compound involves the nucleophilic addition of diphenylamine to ethyl isocyanate.[1]

Materials and Equipment
  • Reactants:

    • Diphenylamine (≥99%)

    • Ethyl isocyanate (≥98%)

    • Anhydrous Toluene

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Heating mantle with a temperature controller

    • Dropping funnel

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Crystallization dish

    • Filtration apparatus (e.g., Büchner funnel)

    • Melting point apparatus

    • NMR spectrometer

    • FTIR spectrometer

Reaction Procedure

A procedure adapted from the synthesis of a similar compound, N-methyl-N',N'-diphenylurea, is as follows:[5]

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1 equivalent) in anhydrous toluene.

  • Slowly add ethyl isocyanate (1.05 equivalents) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for several hours (e.g., 10 hours), with continuous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture).

  • Wash the purified crystals with a small amount of cold solvent and dry them under vacuum.

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~1.1 (t, 3H, -CH₂CH₃ ), ~3.2 (q, 2H, -CH₂ CH₃), ~5.5-6.5 (br s, 1H, -NH -), ~7.0-7.5 (m, 10H, Ar-H )
¹³C NMR δ (ppm): ~15 (CH₃), ~35 (CH₂), ~120-145 (Ar-C), ~155 (C=O)
FTIR ν (cm⁻¹): ~3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1640 (C=O stretch, urea), ~1600, 1500 (Ar C=C stretch)

Safety and Handling

Extreme caution must be exercised when handling the reactants, particularly ethyl isocyanate.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[6]

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. For handling larger quantities of ethyl isocyanate, a respirator with an appropriate cartridge may be necessary.

Reactant Handling
  • Diphenylamine:

    • Toxic if swallowed, in contact with skin, or if inhaled.[7]

    • Avoid dust formation.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Ethyl Isocyanate:

    • Highly flammable liquid and vapor.[8]

    • Toxic if inhaled and can cause respiratory sensitization.[8]

    • Reacts with water, alcohols, and amines.[9]

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, well-ventilated area.[9]

Product Handling
  • The toxicological properties of this compound have not been fully investigated. It should be handled with care, assuming it may have hazardous properties similar to its precursors.

  • Avoid ingestion, inhalation, and contact with skin and eyes.

  • Use appropriate PPE as described above.

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Diphenylamine in Anhydrous Toluene B Add Ethyl Isocyanate (dropwise) A->B C Heat Reaction Mixture (100°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Precipitate or Concentrate Solution E->F G Recrystallize from Suitable Solvent F->G H Wash and Dry Product G->H I Obtain this compound H->I J Characterize by NMR, FTIR, MP I->J

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway reactant1 Diphenylamine C₁₂H₁₁N product This compound C₁₅H₁₆N₂O reactant1->product + reactant2 Ethyl Isocyanate C₃H₅NO reactant2->product

Caption: Reaction of diphenylamine and ethyl isocyanate to form this compound.

References

Application Notes & Protocols for the Quantitative Determination of N'-Ethyl-N,N-diphenylurea using Photochemically Induced Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-Ethyl-N,N-diphenylurea (EDU) is a urea derivative of significant interest in various chemical and pharmaceutical applications. Its quantitative determination is crucial for quality control, stability studies, and pharmacokinetic analysis. While EDU itself is non-fluorescent, this application note describes a highly sensitive and selective method for its quantification based on photochemically induced fluorescence (PIF). This technique involves the conversion of the non-fluorescent EDU into a fluorescent photoproduct upon exposure to ultraviolet (UV) irradiation. The resulting fluorescence intensity is directly proportional to the initial concentration of EDU, allowing for its precise measurement. This method offers a simple, rapid, and cost-effective alternative to traditional chromatographic techniques.[1][2]

Principle of the Method

The underlying principle of the PIF method is the photochemical transformation of a non-fluorescent analyte into a fluorescent derivative. In the case of this compound, UV irradiation induces a chemical reaction that results in the formation of a product with a distinct fluorescence signature. The intensity of this emitted fluorescence is then measured at a specific wavelength, providing a quantitative measure of the original analyte concentration.[1][2]

cluster_0 Photochemical Reaction cluster_1 Fluorescence Detection EDU (Non-fluorescent) EDU (Non-fluorescent) UV Irradiation UV Irradiation EDU (Non-fluorescent)->UV Irradiation Absorption Excited State EDU Excited State EDU UV Irradiation->Excited State EDU Fluorescent Photoproduct Fluorescent Photoproduct Excited State EDU->Fluorescent Photoproduct Photochemical Transformation Excitation Light Excitation Light Fluorescent Photoproduct->Excitation Light Absorption Excited Photoproduct Excited Photoproduct Excitation Light->Excited Photoproduct Fluorescence Emission Fluorescence Emission Excited Photoproduct->Fluorescence Emission Emission Detector Detector Fluorescence Emission->Detector

Caption: Principle of Photochemically Induced Fluorescence (PIF) for EDU detection.

Experimental Protocols

Materials and Reagents
  • Standard Stock Solution of EDU: Prepare a 1.0 x 10⁻³ M stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the chosen solvent to cover the desired concentration range.

  • Solvents: Spectroscopic grade methanol, acetonitrile, chloroform, and deionized water. The choice of solvent can influence the fluorescence intensity, with water often providing the best sensitivity.[2]

  • Instrumentation:

    • A spectrofluorometer equipped with a xenon lamp source.

    • A UV irradiation source (e.g., a mercury lamp).

    • Quartz cuvettes (1 cm path length).

Instrumentation Parameters

The following parameters are based on studies of a closely related compound, 1,3-diethyl-1,3-diphenylurea, and should be optimized for this compound.[1][2]

  • Excitation Wavelength (λex): 227 nm

  • Emission Wavelength (λem): 354 nm

  • Excitation and Emission Slit Widths: 5 nm

  • UV Irradiation Time: 4 minutes (This is a critical parameter and should be optimized to achieve maximum fluorescence intensity without causing photodegradation of the fluorescent product).

Standard Calibration Curve Construction
  • Pipette a fixed volume (e.g., 3 mL) of each working standard solution into separate quartz cuvettes.

  • Place each cuvette in the UV irradiation apparatus and expose for the optimized time (e.g., 4 minutes).

  • Immediately after irradiation, transfer the cuvette to the spectrofluorometer.

  • Measure the fluorescence intensity at the optimized excitation and emission wavelengths (λex = 227 nm, λem = 354 nm).

  • Plot a calibration curve of fluorescence intensity versus the concentration of EDU.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

Sample Analysis
  • Prepare the sample solution containing an unknown concentration of EDU. The sample matrix should be considered, and appropriate extraction or dilution steps may be necessary to minimize interference.

  • Transfer a fixed volume of the prepared sample solution into a quartz cuvette.

  • Irradiate the sample under the same conditions as the standards.

  • Measure the fluorescence intensity of the irradiated sample.

  • Calculate the concentration of EDU in the sample using the equation from the standard calibration curve.

cluster_workflow Experimental Workflow A Prepare EDU Standards & Samples B Transfer to Quartz Cuvette A->B C UV Irradiation (e.g., 4 min) B->C D Measure Fluorescence (λex=227nm, λem=354nm) C->D E Construct Calibration Curve D->E For Standards F Determine Sample Concentration D->F For Samples E->F

Caption: Experimental workflow for the quantitative analysis of EDU using PIF.

Quantitative Data Summary

The following table summarizes the quantitative data obtained for the determination of 1,3-diethyl-1,3-diphenylurea, a structurally similar compound, using the PIF method. These values provide a strong reference point for the expected performance of the method for this compound.[1][2]

ParameterValueReference
Linear Range 4 x 10⁻⁸ to 2 x 10⁻⁶ mol L⁻¹[1][2]
Limit of Detection (LOD) 2 x 10⁻⁸ mol L⁻¹[1][2]
Relative Standard Deviation (RSD) 3% (for n=5)[1][2]
Excitation Wavelength (λex) 227 nm[1]
Emission Wavelength (λem) 354 nm[1]
UV Irradiation Time 4 minutes[1]
Method Validation and Considerations
  • Specificity: The specificity of the method should be evaluated by testing for potential interference from other compounds that may be present in the sample matrix.

  • Solvent Effects: The choice of solvent can significantly impact the fluorescence intensity. A systematic study of different solvents (e.g., water, methanol, acetonitrile) is recommended to select the optimal medium for the analysis.[1][2]

  • Oxygen Dependence: The presence of dissolved oxygen can quench fluorescence. It is advisable to investigate the effect of deoxygenation (e.g., by purging with nitrogen) on the fluorescence signal to determine if this step is necessary for enhanced sensitivity and reproducibility.[1]

  • Comparison with Other Methods: The results obtained using the PIF method should be compared with a validated reference method, such as High-Performance Liquid Chromatography (HPLC), to ensure accuracy and reliability.[1][2]

Conclusion

The photochemically induced fluorescence method provides a sensitive, simple, and rapid approach for the quantitative determination of this compound. By converting the non-fluorescent analyte into a fluorescent photoproduct, this technique overcomes the limitations of direct fluorescence measurements. The presented protocols and data, based on a closely related compound, offer a solid foundation for the development and validation of this analytical method for researchers, scientists, and drug development professionals.

References

Storage and handling procedures for N'-Ethyl-N,N-diphenylurea in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe storage and handling of N'-Ethyl-N,N-diphenylurea in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Introduction

This compound, also known as 3-ethyl-1,1-diphenylurea, is a substituted urea derivative. These compounds are significant in various fields of chemistry. Substituted ureas serve as valuable intermediates in organic synthesis and are utilized in the development of pharmaceuticals and functional materials.[1] Specifically, this compound and its derivatives are of interest in medicinal chemistry as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer immune evasion.[1] It also finds application as a stabilizer in propellants and explosives, where it neutralizes acidic degradation products.[1]

The molecular structure consists of a central urea core with an ethyl group on one nitrogen atom and two phenyl groups on the other. This asymmetric substitution influences its chemical reactivity and physical properties.[1]

Physical and Chemical Properties

A summary of the quantitative data for this compound is presented in the table below. This information is compiled from various chemical databases and supplier safety data sheets.

PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O[1]
Molecular Weight 240.30 g/mol
Appearance White to off-white solid[2]
Melting Point 73-75 °C[3]
Boiling Point 325 - 330 °C
Solubility Soluble in acetone.[3] Water solubility: 40.5 mg/L at 20°C.[3]
Vapor Density 9.3 (vs air)[3]
LogP (octanol-water) 3.98 at 23°C[3]

Storage and Handling Procedures

Proper storage and handling are essential to maintain the stability of this compound and to prevent exposure.

3.1. Storage

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Conditions to Avoid: Avoid exposure to incompatible materials, excess heat, and the formation of dust.[2][4] The compound is noted to be shock-sensitive.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][4]

3.2. Handling

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear a laboratory coat.

  • Engineering Controls: Ensure adequate ventilation. Use a fume hood if there is a risk of dust formation or inhalation.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

Experimental Protocols

4.1. Protocol for Safe Weighing and Handling

  • Preparation:

    • Ensure the work area (e.g., a balance enclosure or a fume hood) is clean and free of contaminants.

    • Don the required PPE: lab coat, gloves, and safety glasses.

  • Weighing:

    • To minimize dust generation, handle the solid material gently.

    • Use a spatula to transfer the desired amount of this compound to a tared weighing vessel.

    • If possible, use a balance with a draft shield.

  • Dissolution:

    • When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

    • If the solvent is volatile, perform this step in a fume hood.

  • Cleanup:

    • Clean any spills on the balance or work surface immediately using a damp cloth or paper towel.

    • Dispose of all waste materials, including contaminated PPE, in a designated hazardous waste container.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.

4.2. Synthesis Protocol: Amine-Isocyanate Condensation

A common and direct method for synthesizing asymmetrically substituted ureas like this compound is the reaction of an amine with an isocyanate.[1]

  • Reactants and Materials:

    • N,N-Diphenylamine

    • Ethyl isocyanate

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

    • Reaction flask with a magnetic stirrer

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • In a clean, dry reaction flask under an inert atmosphere, dissolve N,N-diphenylamine in the chosen anhydrous solvent.

    • Begin stirring the solution at room temperature.

    • Slowly add an equimolar amount of ethyl isocyanate to the stirred solution. This reaction is typically exothermic, so a cooling bath may be necessary to maintain the desired reaction temperature.

    • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Hazard Identification and First Aid

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Contact: May cause skin sensitization by contact.[6]

  • Eye Contact: Direct contact may cause transient discomfort and redness.[6]

  • Inhalation: Avoid inhaling dust.

  • First Aid Measures:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

    • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][4]

    • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4]

    • If Inhaled: Remove to fresh air. Get medical attention immediately if symptoms occur.[2][4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Assess Risks & Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) ppe->workspace weigh Weigh Compound Carefully (Minimize Dust) workspace->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate waste Dispose of Waste in Designated Containers decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

SpillResponseProtocol Spill Response Protocol for this compound cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard (Is it a major or minor spill?) evacuate->assess ppe Don Appropriate PPE assess->ppe Minor contact_ehs Contact Environmental Health & Safety (EHS) assess->contact_ehs Major contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Sweep or Wipe Up Material contain->cleanup dispose Place in a Sealed Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate secure Secure the Area & Prevent Entry contact_ehs->secure

Caption: Decision-making protocol for responding to a spill.

References

Application Notes: N,N'-Diphenylurea Derivatives as Potent IDO1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein in oncology. As a heme-containing intracellular enzyme, IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] The overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[2][5][6] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, and N,N'-diphenylurea derivatives have shown significant potential as a novel class of IDO1 inhibitors.[3][4][7]

These application notes provide an overview of the mechanism of action of N,N'-diphenylurea derivatives, their inhibitory efficacy, and detailed protocols for their evaluation in cancer research.

Mechanism of Action and Signaling Pathway

N,N'-diphenylurea derivatives typically act as competitive inhibitors of IDO1, binding to the active site of the enzyme. The proposed mechanism involves the interaction of the urea motif and substituted phenyl rings with key residues within the enzyme's catalytic pocket, thereby preventing the binding of the natural substrate, L-tryptophan.[1][3]

The inhibition of IDO1 by these derivatives counteracts the immunosuppressive effects mediated by the kynurenine pathway. By blocking the conversion of tryptophan to kynurenine, these inhibitors restore local tryptophan levels, which is crucial for T cell proliferation and function.[2] Furthermore, the reduction in kynurenine levels prevents the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that contributes to the immunosuppressive phenotype of immune cells.[5] The downstream effects include enhanced activation of CD8+ effector T cells and NK cells, and a reduction in the population and suppressive function of Tregs and MDSCs.[5]

Caption: IDO1 Signaling Pathway and Inhibition.

Data Presentation: In Vitro Efficacy of N,N'-Diphenylurea Derivatives

The following table summarizes the in vitro inhibitory activity of selected N,N'-diphenylurea derivatives against the IDO1 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDStructure/SubstitutionIDO1 IC50 (µM)Reference
i12 Phenyl urea derivative0.1 - 0.6[1]
i23 Phenyl urea derivative0.1 - 0.6[1]
i24 Phenyl urea derivative0.1 - 0.6[1]
3g Diphenylurea-linked 1,2,3-triazole1.73 ± 0.97[3][4][7]
Amg-1 (Positive Control)3.97[3]
Epacadostat (Reference Compound)Potent Inhibitor[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are essential for the screening and characterization of novel N,N'-diphenylurea derivatives as IDO1 inhibitors.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Test compounds (N,N'-diphenylurea derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 320-325 nm[8]

Protocol:

  • Prepare the reaction mixture containing IDO1 Assay Buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.[9][10]

  • Add 5 µl of the test compound solution at various concentrations to the wells of the 96-well plate.[8] For positive and blank controls, add the same volume of DMSO.[8]

  • Add 90 µl of the reaction mixture to each well.[8]

  • Initiate the reaction by adding 5 µl of diluted IDO1 enzyme to each well, except for the blank control where assay buffer is added instead.[8]

  • Incubate the plate at room temperature for 3 hours.[8]

  • Measure the absorbance of the product, N-formylkynurenine, at 320-325 nm using a microplate reader.[8]

  • Subtract the blank values from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

IDO1_Enzyme_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Test Compound to Plate Add Test Compound to Plate Prepare Reaction Mixture->Add Test Compound to Plate Add Reaction Mixture to Plate Add Reaction Mixture to Plate Add Test Compound to Plate->Add Reaction Mixture to Plate Initiate Reaction with IDO1 Enzyme Initiate Reaction with IDO1 Enzyme Add Reaction Mixture to Plate->Initiate Reaction with IDO1 Enzyme Incubate at Room Temperature Incubate at Room Temperature Initiate Reaction with IDO1 Enzyme->Incubate at Room Temperature Measure Absorbance at 320-325 nm Measure Absorbance at 320-325 nm Incubate at Room Temperature->Measure Absorbance at 320-325 nm Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measure Absorbance at 320-325 nm->Data Analysis (IC50 Calculation)

Caption: IDO1 Enzymatic Assay Workflow.
Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[11][12]

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ) to induce IDO1 expression[11][13]

  • Test compounds (N,N'-diphenylurea derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Reagent for kynurenine detection

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[11]

  • Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[11]

  • Add the test compounds at various concentrations to the cells and incubate for another 24 hours.[11]

  • Collect the cell culture supernatant.[11]

  • To measure kynurenine, add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.[11]

  • Add the kynurenine detection reagent and measure the absorbance at 480 nm.[11]

  • Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.[11]

  • Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.

T Cell Co-Culture Assay

This assay evaluates the functional consequence of IDO1 inhibition by measuring the rescue of T cell proliferation from IDO1-mediated suppression.

Materials:

  • IDO1-expressing cancer cells

  • Jurkat T cells or primary human T cells[11][13]

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)

  • Test compounds

  • Cell proliferation assay reagent (e.g., WST-1 or CFSE)

  • Co-culture medium

Protocol:

  • Seed IDO1-expressing cancer cells in a 96-well plate and induce IDO1 expression with IFNγ as described above.

  • Add the test compounds to the cancer cells.

  • Add T cells and T cell activation stimuli to the wells containing the cancer cells.

  • Co-culture the cells for 48-72 hours.

  • Measure T cell proliferation using a standard proliferation assay.

  • Assess the ability of the test compounds to rescue T cell proliferation in the presence of IDO1-expressing cancer cells.

T_Cell_CoCulture_Workflow Seed Cancer Cells Seed Cancer Cells Induce IDO1 with IFNγ Induce IDO1 with IFNγ Seed Cancer Cells->Induce IDO1 with IFNγ Add Test Compounds Add Test Compounds Induce IDO1 with IFNγ->Add Test Compounds Add T Cells & Activators Add T Cells & Activators Add Test Compounds->Add T Cells & Activators Co-culture for 48-72h Co-culture for 48-72h Add T Cells & Activators->Co-culture for 48-72h Measure T Cell Proliferation Measure T Cell Proliferation Co-culture for 48-72h->Measure T Cell Proliferation Assess Rescue of Proliferation Assess Rescue of Proliferation Measure T Cell Proliferation->Assess Rescue of Proliferation

Caption: T Cell Co-Culture Assay Workflow.
In Vivo Efficacy Studies in Syngeneic Mouse Models

These studies are crucial for evaluating the anti-tumor efficacy of the IDO1 inhibitors in an immunocompetent animal model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine tumor cell line that expresses IDO1 (e.g., B16F10 melanoma or PAN02 pancreatic cancer).[1]

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Calipers for tumor measurement

  • Equipment for animal handling and dosing

Protocol:

  • Implant the tumor cells subcutaneously into the flank of the mice.

  • Once the tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., compound i12 at 15 mg/kg or 30 mg/kg daily via oral gavage) and vehicle control to the respective groups.[1]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.[1]

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).

  • Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.[1]

Conclusion

N,N'-diphenylurea derivatives represent a promising class of IDO1 inhibitors with potent anti-tumor activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively screen, characterize, and evaluate these compounds in the context of cancer immunotherapy. The detailed experimental workflows and signaling pathway diagrams offer a clear understanding of the scientific rationale and practical execution of key assays in this field of research.

References

Troubleshooting & Optimization

Technical Support Center: N'-Ethyl-N,N-diphenylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N'-Ethyl-N,N-diphenylurea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to improve yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction between diphenylamine and ethyl isocyanate may not have gone to completion. Ensure you are using the appropriate reaction time and temperature. For a similar synthesis of N-methyl-N',N'-diphenylurea, a reaction time of 10 hours at 100°C in toluene was successful.[1]

  • Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of undesired urea byproducts and consumption of the isocyanate, thus lowering the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Sub-optimal Molar Ratio: An inappropriate stoichiometric ratio of reactants can limit the yield. While a 1:1 molar ratio is theoretically required, a slight excess of the isocyanate (e.g., 1.06 equivalents) has been used effectively in the synthesis of the analogous N-methyl-N',N'-diphenylurea to ensure complete conversion of the diphenylamine.[1]

  • Side Reactions: At elevated temperatures, isocyanates can undergo self-polymerization or react with the newly formed urea product to form biuret derivatives, reducing the yield of the desired product.[2][3][4]

  • Inefficient Purification: Product loss during workup and purification can significantly impact the final yield. Optimize your purification strategy, for instance, by carefully selecting the recrystallization solvent to maximize recovery.

Q2: I am observing an insoluble white precipitate in my reaction mixture. What could it be?

A2: The formation of an insoluble white precipitate is likely due to the presence of moisture in your reaction. Ethyl isocyanate can react with water to form N,N'-diethylurea, which is a common byproduct and is often insoluble in organic solvents. To avoid this, ensure all your reagents and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., under nitrogen or argon).

Q3: What are the most common side products in this synthesis, and how can I minimize them?

A3: The primary side products are typically:

  • N,N'-diethylurea: Formed from the reaction of ethyl isocyanate with water. To minimize its formation, use anhydrous conditions.

  • Biuret Derivatives: Formed by the reaction of the this compound product with another molecule of ethyl isocyanate. This is more likely to occur at higher temperatures or with a large excess of isocyanate. To minimize this, use a modest excess of ethyl isocyanate and maintain careful temperature control.[2][3][4]

  • Polymeric materials: Isocyanates can polymerize, especially at higher temperatures. Avoid unnecessarily high reaction temperatures.

Q4: How do I effectively purify the crude this compound?

A4: Purification is crucial for obtaining a high-purity product. Common methods include:

  • Filtration and Washing: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration. Washing the solid with a cold, non-polar solvent in which the product has low solubility (like cold toluene or hexane) can help remove unreacted starting materials and soluble impurities.[1]

  • Recrystallization: This is a highly effective method for purification. The choice of solvent is critical. An ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility at lower temperatures, allowing for the crystallization of the pure compound upon cooling. Common solvents for the recrystallization of urea derivatives include ethanol, or solvent mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[5] Experimentation with different solvents or solvent pairs is often necessary to find the optimal conditions.

Q5: Can I monitor the progress of the reaction?

A5: Yes, monitoring the reaction is recommended to determine the optimal reaction time and ensure completion. Thin-Layer Chromatography (TLC) is a simple and effective method for this.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting reactant spot disappears. For more quantitative analysis, techniques like HPLC or in-situ IR spectroscopy can be employed.[7]

Data Presentation

Optimizing reaction parameters is key to maximizing the yield of this compound. The following table summarizes the impact of various conditions on the synthesis of the closely related N-methyl-N',N'-diphenylurea, which can serve as a valuable starting point for the optimization of the target synthesis.[1]

ParameterConditionObserved Yield (%)PurityNotes
Reactant Ratio Diphenylamine:Methyl Isocyanate (1:1.06)96HighA slight excess of isocyanate drives the reaction to completion.
Solvent Toluene96HighAnhydrous toluene is a suitable solvent for this reaction.
Temperature 100°C96HighProvides a reasonable reaction rate without significant side reactions.
Reaction Time 10 hours96HighSufficient time for the reaction to go to completion at 100°C.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, based on established procedures for analogous compounds.[1][6]

Protocol 1: Synthesis of this compound in Toluene

Materials:

  • Diphenylamine

  • Ethyl isocyanate

  • Anhydrous Toluene

  • Di-n-butyl phosphate (optional catalyst)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas.

  • Under an inert atmosphere, add diphenylamine (1 equivalent) and anhydrous toluene to the flask.

  • If using a catalyst, add a catalytic amount of di-n-butyl phosphate (e.g., ~0.1 mol%).

  • Slowly add ethyl isocyanate (1.06 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.

  • Monitor the reaction progress using TLC until the diphenylamine is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any residual starting materials and soluble impurities.

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, n-hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, you can place the flask in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Logical Workflow for Synthesis Troubleshooting

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Method start->check_purification incomplete Incomplete Reaction check_reaction->incomplete suboptimal Sub-optimal Conditions check_conditions->suboptimal inefficient Inefficient Purification check_purification->inefficient incomplete->check_conditions No increase_time_temp Increase Time/Temp incomplete->increase_time_temp Yes suboptimal->check_purification No check_ratio Adjust Molar Ratio suboptimal->check_ratio Yes use_anhydrous Use Anhydrous Conditions suboptimal->use_anhydrous Yes optimize_solvent Optimize Recrystallization Solvent inefficient->optimize_solvent Yes end Improved Yield/Purity inefficient->end No increase_time_temp->end check_ratio->end use_anhydrous->end optimize_solvent->end

Caption: Troubleshooting workflow for low yield or impure product.

Reaction Pathway for this compound Synthesis

reaction_pathway diphenylamine Diphenylamine product This compound diphenylamine->product + ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->product

Caption: Synthesis of this compound.

References

Troubleshooting side reactions in N'-Ethyl-N,N-diphenylurea preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Ethyl-N,N-diphenylurea. The following information is designed to help identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most direct method for synthesizing this compound?

A1: The most direct and widely used method for preparing this compound is the reaction of diphenylamine with ethyl isocyanate. This reaction is an amine-isocyanate condensation, where the nucleophilic nitrogen of diphenylamine attacks the electrophilic carbonyl carbon of the ethyl isocyanate. This method is typically efficient and can proceed under mild conditions, often at room temperature in a suitable solvent without the need for a catalyst.[1]

Q2: What are the most common side reactions to be aware of during the synthesis of this compound?

A2: The most common side reactions include:

  • Hydrolysis of Ethyl Isocyanate: Ethyl isocyanate is highly reactive and can react with any moisture present in the reaction setup. This hydrolysis reaction produces ethylamine and carbon dioxide. The newly formed ethylamine can then react with another molecule of ethyl isocyanate to form the symmetrical byproduct, N,N'-diethylurea.

  • Formation of Symmetrical N,N-diphenylurea: This can occur if the starting diphenylamine contains impurities or if there are side reactions leading to the formation of aniline, which can then react to form N,N-diphenylurea. However, in the direct synthesis from highly pure diphenylamine and ethyl isocyanate, this is less common.

Q3: How can I minimize the formation of N,N'-diethylurea?

A3: To minimize the formation of N,N'-diethylurea, it is crucial to work under anhydrous (moisture-free) conditions. This includes using dry solvents, drying glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled reagents can also help to remove any absorbed moisture.

Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?

A4: The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of this compound, unreacted diphenylamine, and potential side products like N,N'-diethylurea and N,N-diphenylurea. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider gently heating the reaction mixture or extending the reaction time.
Moisture in the reaction. As mentioned in the FAQs, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to prevent the hydrolysis of ethyl isocyanate.
Incorrect stoichiometry. Ensure the molar ratio of diphenylamine to ethyl isocyanate is appropriate. A slight excess of the less expensive reagent can sometimes be used to drive the reaction to completion.
Loss of product during workup or purification. Optimize the workup and purification procedures. For recrystallization, choose a solvent system that provides good recovery. For column chromatography, select an appropriate eluent system to minimize product loss.

Problem 2: Presence of a significant amount of N,N'-diethylurea in the product.

Possible Cause Suggested Solution
Contamination of reagents or solvent with water. Use freshly dried solvents and ensure all glassware is thoroughly dried. Consider using a solvent drying system.
Exposure to atmospheric moisture. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

Problem 3: Difficulty in purifying the product.

Possible Cause Suggested Solution
Inappropriate recrystallization solvent. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system like ethanol/water can be effective.[3][4] The product is first dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Slow cooling should then induce crystallization of the pure product.
Co-elution of impurities during column chromatography. Optimize the eluent system for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) on a silica gel column can effectively separate this compound from less polar starting materials and more polar byproducts.[5]

Experimental Protocols

Synthesis of this compound
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diphenylamine (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • To this stirred solution, add ethyl isocyanate (1.0-1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until the solution becomes persistently turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key 1H NMR Signals (CDCl3, δ ppm)Key 13C NMR Signals (CDCl3, δ ppm)
This compoundC15H16N2O240.30~70-72~7.2-7.4 (m, 10H, Ar-H), ~4.8 (br s, 1H, NH), ~3.2 (q, 2H, CH2), ~1.1 (t, 3H, CH3)~155 (C=O), ~142 (Ar-C), ~129, ~126, ~125 (Ar-CH), ~35 (CH2), ~15 (CH3)
N,N'-diethylureaC5H12N2O116.16112-114~4.7 (br s, 2H, NH), 3.19 (q, 4H, CH2), 1.12 (t, 6H, CH3)~159 (C=O), ~35 (CH2), ~15 (CH3)
N,N-diphenylureaC13H12N2O212.25238-241~8.63 (s, 2H, NH), ~7.46 (d, 4H, Ar-H), ~7.29 (t, 4H, Ar-H), ~6.98 (t, 2H, Ar-H) (in DMSO-d6)~152.8 (C=O), ~139.0, ~129.1, ~120.3, ~118.6 (Ar-C) (in DMSO-d6)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[6][7][8][9][10]

Mandatory Visualizations

Reaction_Pathway Main Reaction Pathway diphenylamine Diphenylamine product This compound diphenylamine->product ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->product

Caption: Main synthetic route to this compound.

Side_Reaction_Hydrolysis Side Reaction: Hydrolysis of Ethyl Isocyanate ethyl_isocyanate Ethyl Isocyanate ethylamine Ethylamine ethyl_isocyanate->ethylamine diethylurea N,N'-diethylurea ethyl_isocyanate->diethylurea water Water (Moisture) water->ethylamine co2 Carbon Dioxide ethylamine->diethylurea Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Anhydrous reagents/solvents, inert atmosphere) start->check_moisture check_reaction Monitor Reaction Completion (TLC, HPLC) start->check_reaction check_purification Optimize Purification (Recrystallization, Column Chromatography) start->check_purification solution_dry Implement Anhydrous Techniques check_moisture->solution_dry solution_reaction Adjust Reaction Time/Temperature check_reaction->solution_reaction solution_purification Refine Purification Protocol check_purification->solution_purification

References

Addressing solubility challenges of N'-Ethyl-N,N-diphenylurea in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of N'-Ethyl-N,N-diphenylurea in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is predicted to have very low solubility in water. Based on its calculated Log10 of water solubility (in mol/l) of -3.49, the aqueous solubility is estimated to be extremely low.[1] For comparison, the related compound 1,3-diphenylurea is also known to be sparingly soluble in aqueous buffers.

Q2: In which organic solvents is this compound likely to be more soluble?

A2: While specific data for this compound is limited, related diphenylurea compounds exhibit significantly better solubility in polar aprotic organic solvents. For instance, 1,3-diphenylurea is soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL. It is also moderately soluble in ethanol and methanol.[2] Therefore, it is anticipated that this compound will also show enhanced solubility in solvents like DMSO, DMF, and N-methyl-2-pyrrolidinone (NMP).[3]

Q3: How can I prepare an aqueous stock solution of this compound?

A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO. This concentrated stock solution can then be serially diluted with the aqueous buffer of choice to the desired final concentration. It is important to note that the final concentration of the organic solvent should be kept low to avoid potential effects on the experimental system. For a similar compound, 1,3-diphenylurea, a solubility of approximately 50 µg/ml was achieved in a 1:20 solution of DMSO:PBS (pH 7.2).

Q4: What is the impact of pH on the solubility of this compound?

A4: Urea itself is a neutral compound, and its solubility is not significantly affected by pH within a neutral range.[4] However, at extreme pH values (below 2 and above 12), the stability and solubility of urea can be altered.[5] While specific data for this compound is not available, it is a non-ionizable compound, so its aqueous solubility is expected to be largely independent of pH in the range typically used for biological experiments (pH 4-10).

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

If you observe precipitation when preparing aqueous solutions of this compound, consider the following troubleshooting steps and solubility enhancement techniques.

Decision Workflow for Addressing Precipitation

Troubleshooting_Precipitation start Precipitate observed in aqueous solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_organic_solvent Is the percentage of organic co-solvent too low? check_concentration->check_organic_solvent No end_solution Solution remains clear reduce_concentration->end_solution increase_cosolvent Increase co-solvent percentage (e.g., DMSO, DMF) check_organic_solvent->increase_cosolvent Yes consider_alternatives Consider alternative solubilization methods check_organic_solvent->consider_alternatives No increase_cosolvent->end_solution solid_dispersion Solid Dispersion consider_alternatives->solid_dispersion surfactants Use of Surfactants consider_alternatives->surfactants complexation Complexation (e.g., with cyclodextrins) consider_alternatives->complexation

Caption: A flowchart to troubleshoot precipitation issues.

Solubility Enhancement Techniques

If simple co-solvent systems are insufficient, more advanced formulation strategies may be necessary.

Co-solvency

The use of water-miscible organic solvents (co-solvents) is a common strategy to increase the solubility of poorly soluble compounds.[6] By reducing the polarity of the aqueous medium, the solubility of hydrophobic molecules like this compound can be enhanced.

Quantitative Data for Related Compounds in Different Solvents:

CompoundSolventSolubility
1,3-DiphenylureaDMSO~30 mg/mL
1,3-DiphenylureaDimethylformamide (DMF)~30 mg/mL
1-PhenylureaWaterVery Low
1-PhenylureaDMSOHigh
1-PhenylureaDMFHighest among tested

This table summarizes data for related urea compounds to provide an estimate of solvent effectiveness.[3]

Solid Dispersions

Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at a solid state.[7][8] This can enhance dissolution by reducing particle size to a molecular level and improving wettability. Urea and its derivatives have been used as carriers in solid dispersions.[8]

Workflow for Preparing a Solid Dispersion

Solid_Dispersion_Workflow start Select Drug and Carrier (e.g., PVP, PEG, Urea) method_selection Choose Preparation Method start->method_selection solvent_evaporation Solvent Evaporation Method method_selection->solvent_evaporation Volatile Solvent melting_method Melting (Fusion) Method method_selection->melting_method Thermally Stable dissolve Dissolve Drug and Carrier in a common solvent solvent_evaporation->dissolve melt Melt Drug and Carrier together melting_method->melt evaporate Evaporate the solvent dissolve->evaporate processing Grind and Sieve the solid dispersion evaporate->processing cool Rapidly cool the melt melt->cool cool->processing characterization Characterize the solid dispersion (e.g., DSC, XRD, Dissolution) processing->characterization

Caption: A workflow for solid dispersion preparation.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10][11][12]

Methodology:

  • Preparation of Solvent: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Compound: Add an excess amount of this compound to a sealed container (e.g., glass vial) containing a known volume of the prepared solvent. The excess solid should be visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9][10]

  • Phase Separation: After equilibration, allow the suspension to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Determine the concentration of this compound in the clear, saturated supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile compounds.

Methodology:

  • Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture of solvents).

  • Dissolution: Dissolve a specific ratio of this compound and the carrier in the selected solvent to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid decomposition.

  • Drying: Dry the resulting solid film under vacuum for an extended period to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, and then grind and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for properties such as drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

References

Technical Support Center: Scaling Up N'-Ethyl-N,N-diphenylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N'-Ethyl-N,N-diphenylurea, with a focus on scaling up the process from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and widely used method for synthesizing this compound at both lab and pilot scale is the reaction of diphenylamine with ethyl isocyanate.[1] This amine-isocyanate condensation is typically efficient, proceeds under mild conditions, and offers high regioselectivity, which is crucial for producing the desired unsymmetrical trisubstituted urea.[1]

Q2: What are the main challenges when scaling up this synthesis?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The reaction between diphenylamine and ethyl isocyanate can be exothermic. Managing the heat generated is critical at a larger scale to prevent side reactions and ensure safety.

  • Mixing Efficiency: Ensuring homogenous mixing of the reactants in a larger reactor volume is essential for consistent reaction progress and to avoid localized "hot spots."

  • Solvent Selection and Volume: The choice of solvent and its volume become more critical at the pilot scale to ensure solubility of reactants and products, facilitate heat transfer, and simplify downstream processing.

  • Product Isolation and Purification: Isolating and purifying the final product from a larger batch may require different techniques than those used in the lab, such as centrifugation instead of vacuum filtration, and crystallization in larger vessels.

Q3: Are there alternative, "greener" synthetic routes that avoid isocyanates?

A3: Yes, alternative methods are being developed to avoid hazardous reagents like isocyanates.[2] Some approaches for synthesizing unsymmetrical ureas include:

  • From Carbamates: This method involves the reaction of a carbamate with an amine at elevated temperatures, often with a base, to generate the isocyanate in situ.[2]

  • Using Carbonyl Disulfide (COS): A novel method for the selective synthesis of unsymmetrical ureas from amines and COS has been reported.[3]

  • From Isopropenyl Carbamates: These compounds react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield.[4] However, for this compound, the reaction of diphenylamine with ethyl isocyanate remains a common and well-established method.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials (diphenylamine) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Side reactions due to high temperature. - Impure starting materials.- Extend reaction time and monitor by TLC/HPLC. - Improve temperature control, especially during the addition of ethyl isocyanate. - Ensure the purity of diphenylamine and ethyl isocyanate.
Presence of Symmetric Diphenylurea Byproduct - This is more common in one-pot syntheses that don't use pre-formed ethyl isocyanate. If a phosgene equivalent is used with a mixture of amines, this can occur.- For the recommended synthesis, this is unlikely. If using an alternative route, consider a stepwise approach where the isocyanate is formed first, followed by the addition of the second amine.
Difficulty in Product Precipitation/Crystallization - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization.- If the product is soluble, consider adding a non-polar anti-solvent (e.g., hexane) to induce precipitation. - Attempt to purify a small sample by column chromatography to obtain a seed crystal for the bulk crystallization.
Product is Oily or Gummy - Residual solvent. - Presence of low-melting impurities.- Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from a suitable solvent system to remove impurities.
Scale-up Reaction is Too Exothermic - Addition of ethyl isocyanate is too fast. - Inadequate cooling of the reactor.- Add the ethyl isocyanate dropwise or via a syringe pump to control the addition rate. - Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the reaction scale.

Experimental Protocols

Laboratory Scale Synthesis (Example)

Materials:

  • Diphenylamine

  • Ethyl isocyanate

  • Anhydrous Toluene (or other suitable aprotic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylamine (1.0 eq) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add ethyl isocyanate (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold toluene or hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Pilot Scale Synthesis Considerations
  • Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling capabilities is recommended. The reactor should be equipped with a mechanical stirrer, a condenser, and ports for reactant addition and sampling.

  • Reagent Addition: For larger quantities, ethyl isocyanate should be added via a metering pump to ensure a slow and controlled rate of addition, which is crucial for managing the reaction exotherm.

  • Temperature Control: The reactor jacket should be connected to a temperature control unit to maintain the desired reaction temperature profile.

  • Work-up: The product can be isolated by centrifugation followed by washing with an appropriate solvent. Drying can be performed in a vacuum oven.

Data Presentation

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Diphenylamine 10.0 g1.0 kg
Ethyl Isocyanate 4.4 g0.44 kg
Solvent (Toluene) 100 mL10 L
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

Visualizations

Experimental Workflow

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_start Dissolve Diphenylamine in Toluene lab_add Add Ethyl Isocyanate Dropwise lab_start->lab_add lab_react React at Room Temperature lab_add->lab_react lab_isolate Isolate by Filtration lab_react->lab_isolate lab_purify Recrystallize lab_isolate->lab_purify lab_end Pure Product lab_purify->lab_end pilot_start Charge Reactor with Diphenylamine and Toluene pilot_add Controlled Addition of Ethyl Isocyanate via Pump pilot_start->pilot_add pilot_react React with Temperature Control pilot_add->pilot_react pilot_isolate Isolate by Centrifugation pilot_react->pilot_isolate pilot_purify Large-Scale Crystallization pilot_isolate->pilot_purify pilot_end Pure Product pilot_purify->pilot_end troubleshooting_tree start Low Yield or Impure Product q1 Reaction Complete? (TLC/HPLC) start->q1 a1_no Extend Reaction Time q1->a1_no No q2 Product Precipitated Correctly? q1->q2 Yes a1_yes Check Work-up a2_no Add Anti-Solvent or Seed Crystal q2->a2_no No q3 Impurities Present? q2->q3 Yes a2_yes Check for Impurities a3_yes Recrystallize or Purify by Chromatography q3->a3_yes Yes a3_no Review Starting Material Purity q3->a3_no No parameter_relationships cluster_params Process Parameters cluster_outcomes Product Quality temp Reaction Temperature yield Yield temp->yield purity Purity temp->purity side_reactions Side Reactions temp->side_reactions add_rate Addition Rate add_rate->purity add_rate->side_reactions mixing Mixing Speed mixing->yield mixing->purity

References

Managing exothermic reactions during N'-Ethyl-N,N-diphenylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Ethyl-N,N-diphenylurea. The focus is on the safe management of exothermic reactions that can occur during the synthesis.

Troubleshooting Guide: Managing Exothermic Events

Uncontrolled exothermic reactions can pose significant safety hazards, including runaway reactions, pressure buildup, and the release of hazardous materials. The following guide provides systematic troubleshooting for potential issues encountered during the synthesis of this compound, particularly when reacting diphenylamine with ethyl isocyanate.

Problem: Rapid, Uncontrolled Temperature Increase

A sudden and sharp rise in reaction temperature is a primary indicator of a potential runaway reaction.

Potential Cause Immediate Action Preventative Measure
Incorrect Reagent Addition Rate: Adding ethyl isocyanate too quickly to the diphenylamine solution.1. Immediately stop the addition of ethyl isocyanate. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). 3. If the temperature continues to rise rapidly, prepare for emergency shutdown and quenching of the reaction.1. Add the ethyl isocyanate dropwise using a pressure-equalizing dropping funnel. 2. Monitor the internal reaction temperature continuously with a calibrated thermometer. 3. Pre-cool the diphenylamine solution before starting the addition of ethyl isocyanate.
Inadequate Cooling: The cooling system is unable to dissipate the heat generated by the reaction.1. Enhance cooling by using a lower temperature cooling medium (e.g., switch from an ice-water bath to a dry ice-acetone bath). 2. Increase the surface area for cooling if possible.1. Ensure the reactor size is appropriate for the scale of the reaction to allow for efficient heat transfer. 2. Use a cooling bath with a temperature significantly lower than the desired reaction temperature. 3. Ensure good agitation to promote heat exchange throughout the reaction mixture.
Concentrated Reagents: Using overly concentrated solutions can lead to a highly exothermic reaction.1. If safe to do so, add a pre-cooled solvent to dilute the reaction mixture and help absorb the excess heat.1. Conduct the reaction in a suitable solvent to moderate the reaction rate and help dissipate heat. 2. Perform small-scale trials to determine the optimal concentration before proceeding to a larger scale.
Catalyst Issues (if applicable): Presence of an unintended catalyst or incorrect catalyst concentration.1. Quench the reaction if the temperature rise is uncontrollable.1. Ensure all glassware is clean and free of contaminants that could act as catalysts. 2. If a catalyst is used, ensure it is added at the correct concentration and temperature.

Problem: Localized Hotspots

Even if the overall temperature appears controlled, localized hotspots can form, potentially leading to side reactions or decomposition.

Potential Cause Immediate Action Preventative Measure
Poor Mixing: Inefficient stirring does not allow for uniform distribution of reactants and heat.1. Increase the stirring rate to improve homogeneity.1. Use an appropriately sized stir bar or an overhead mechanical stirrer for larger scale reactions. 2. Ensure the stirrer is positioned correctly within the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction in this compound synthesis?

The reaction between an isocyanate (ethyl isocyanate) and an amine (diphenylamine) to form a urea linkage is a highly exothermic process. The formation of the stable urea bond releases a significant amount of energy as heat.

Q2: How can I predict the potential for a thermal runaway?

Q3: What are the recommended cooling methods?

For laboratory-scale synthesis, an ice-water bath (0 °C) is a common starting point.[3] For larger scales or if the initial trials show a strong exotherm, a dry ice-acetone bath (approximately -78 °C) provides more robust cooling.

Q4: What is a safe rate of addition for the ethyl isocyanate?

The addition rate should be slow enough to maintain the desired internal reaction temperature. A general guideline is to add the ethyl isocyanate dropwise, monitoring the temperature closely. If the temperature begins to rise more than a few degrees above the set point, the addition should be paused until the temperature stabilizes.

Q5: What are the signs of a developing runaway reaction?

  • A rapid and accelerating increase in temperature that does not respond to cooling.

  • A sudden change in the color or viscosity of the reaction mixture.

  • Vigorous boiling or refluxing of the solvent, even with external cooling.

  • An increase in pressure within a closed system.

Q6: What should be included in an emergency plan for a runaway reaction?

  • A clear and practiced emergency shutdown procedure.

  • Access to a quenching agent (e.g., a large volume of a cold, inert solvent or a chemical quencher).

  • Personal protective equipment (PPE), including a face shield, safety goggles, and flame-retardant lab coat.

  • Knowledge of the location and operation of the nearest safety shower and fire extinguisher.

  • An established evacuation route.

Experimental Protocol: Synthesis of this compound with Temperature Control

This protocol provides a detailed methodology for the synthesis of this compound, emphasizing measures to control the exothermic reaction.

Materials:

  • Diphenylamine

  • Ethyl isocyanate

  • Anhydrous toluene (or other suitable inert solvent)

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Condenser with a drying tube

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, condenser, dropping funnel, and thermometer. Ensure all glassware is dry.

  • Reagent Preparation: In the flask, dissolve diphenylamine in anhydrous toluene.

  • Cooling: Place the flask in the cooling bath and stir the solution until it reaches the desired internal temperature (e.g., 0-5 °C).

  • Controlled Addition: Slowly add the ethyl isocyanate to the dropping funnel. Begin the dropwise addition of ethyl isocyanate to the stirred diphenylamine solution.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the temperature within the desired range (e.g., below 10 °C). If the temperature rises significantly, stop the addition until it is brought back under control.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, followed by gradual warming to room temperature.

  • Workup and Purification: Once the reaction is complete (monitored by a suitable technique like TLC or LC-MS), the product can be isolated and purified using standard laboratory procedures such as quenching with a suitable reagent, extraction, and recrystallization.

Visualizations

Exotherm_Troubleshooting_Workflow start Start: this compound Synthesis monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Is Temperature Stable? monitor_temp->temp_stable rapid_rise Rapid, Uncontrolled Temperature Rise? temp_stable->rapid_rise No continue_reaction Continue Reaction temp_stable->continue_reaction Yes rapid_rise->temp_stable No stop_addition Stop Reagent Addition rapid_rise->stop_addition Yes increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling dilute Dilute with Cold Solvent (if safe) increase_cooling->dilute dilute->temp_stable Controlled quench Emergency Quench dilute->quench Uncontrolled investigate_cause Investigate Cause: - Addition Rate - Cooling Failure - Concentration quench->investigate_cause

Caption: Troubleshooting workflow for managing exothermic events.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware dissolve 2. Dissolve Diphenylamine in Solvent setup->dissolve cool 3. Cool Solution in Cooling Bath dissolve->cool add 4. Dropwise Addition of Ethyl Isocyanate cool->add monitor 5. Monitor Temperature Continuously add->monitor stir 6. Stir at Controlled Temperature add->stir Addition Complete monitor->add Adjust Rate quench_extract 7. Quench and Extract stir->quench_extract purify 8. Recrystallize/Purify Product quench_extract->purify

Caption: Experimental workflow for controlled synthesis.

References

Analytical challenges in the detection of N'-Ethyl-N,N-diphenylurea in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N'-Ethyl-N,N-diphenylurea (also known as Ethyl Centralite) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of this compound?

A1: The most prevalent methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC with UV detection is a robust and widely available technique, while HPLC-MS and GC-MS offer higher sensitivity and selectivity, which is crucial for complex matrices.

Q2: What are the critical sample preparation steps for analyzing this compound in complex matrices?

A2: Effective sample preparation is key to accurate analysis. Common steps include:

  • Solvent Extraction: Utilizing a solvent with a polarity similar to this compound to selectively extract it from the sample matrix.

  • Sample Clean-up: Techniques like Solid-Phase Extraction (SPE) are often employed to remove interfering compounds from the sample extract before analysis.

  • Concentration: Evaporating the solvent to concentrate the analyte, thereby increasing the sensitivity of the detection method.

Q3: What are "matrix effects" and how can they impact the analysis of this compound?

A3: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. In the analysis of this compound, matrix effects can be significant, especially in complex samples like biological fluids or gunshot residue. To mitigate these effects, strategies such as appropriate sample cleanup, the use of matrix-matched standards for calibration, or the use of an internal standard are recommended.[1][2]

Q4: Is this compound stable in biological samples?

A4: The stability of this compound in biological matrices can be a concern and should be evaluated as part of method development. For instance, a related compound, N-Nitroso-N-Ethylurea, has been shown to be unstable in salt water, with its decomposition rate increasing with higher pH.[3] Therefore, it is crucial to conduct stability studies under the specific storage and handling conditions of your experiment to ensure the integrity of the results.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC-MS.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Interaction with active sites on the column packing- Incompatible sample solvent- Column overload- Use a column with high-purity silica.- Add a competing base (e.g., triethylamine) to the mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.[5][6]
Retention Time Drift - Change in mobile phase composition- Fluctuation in column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Replace the column if it has degraded.[7]
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Particulate matter from the sample- Replace the guard column or in-line filter.- Back-flush the column (if recommended by the manufacturer).- Filter the sample before injection.[8]
Poor Resolution - Inappropriate mobile phase composition- Column not suitable for the separation- Optimize the mobile phase composition (e.g., solvent ratio, pH).- Try a different column with a different stationary phase.
Ghost Peaks - Contamination in the mobile phase or injector- Late eluting compounds from a previous injection- Use high-purity solvents and clean the injector.- Run a blank gradient to wash the column.[5]
GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector or column- Incompatible solvent- Thermal degradation of the analyte- Deactivate the injector liner and use a deactivated column.- Ensure the sample is dissolved in a suitable solvent.- Optimize the injector temperature to prevent degradation.[9]
Low Sensitivity - Sample loss during preparation- Inefficient ionization- Matrix effects (ion suppression)- Optimize the extraction and cleanup procedure.- Tune the mass spectrometer.- Use a matrix-matched calibration curve or an internal standard.[1]
Irreproducible Results - Inconsistent injection volume- Leaks in the system- Fluctuations in carrier gas flow- Use an autosampler for precise injections.- Check for leaks at all fittings.- Ensure a stable carrier gas supply and pressure.[9]
Presence of Interfering Peaks - Co-eluting compounds from the matrix- Contamination from sample preparation- Improve sample cleanup to remove interferences.- Use high-purity solvents and reagents.- Run a solvent blank to identify sources of contamination.
Analyte Not Detected - Analyte instability at high temperatures- Derivatization issues (if applicable)- Lower the injector and transfer line temperatures.- Optimize derivatization conditions (reagent concentration, temperature, time). Note: Direct GC-MS of urea-based compounds can be challenging due to their polarity and thermal lability, sometimes necessitating derivatization.[10]

Experimental Protocols

HPLC-UV Method for this compound

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

    • Elution: Elute the this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC Conditions

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For MS compatibility, replace non-volatile acids like phosphoric acid with formic acid.[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by the maximum absorbance of this compound.

    • Column Temperature: 30 °C.

GC-MS Method for this compound

This protocol is a general guideline. Due to the polarity of urea compounds, derivatization may be necessary to improve chromatographic performance.

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • Adjust the pH of the aqueous sample if necessary.

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex or shake vigorously to partition the this compound into the organic layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute in a suitable solvent for GC injection.

  • GC-MS Conditions

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C (optimize to avoid thermal degradation).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and related compounds in various matrices.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
N,N′-diphenyl-N,N′-diethylurea (Ethyl Centralite) derivativeGunshot ResidueHPLC-Fluorescence60 pg (of NEA derivative)--[11]
DiphenylamineGunshot ResidueIT-SPME-CapLC-DAD0.15 ng/mL0.5 ng/mL108 ± 16[12]
Ethyl GlucuronideSerumGC-MS80 ng/mL210 ng/mL78-86[13]
Ethyl GlucuronideUrineGC-MS50 ng/mL150 ng/mL78-84[13]
DEET and PermethrinHuman PlasmaGC-MS1 ng/mL->80[14]
Pyridostigmine BromideHuman PlasmaHPLC-UV5 ng/mL->80[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Complex Matrix (e.g., Biological Fluid, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC Reconstituted Sample GC GC Separation Concentration->GC Reconstituted Sample UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry Detection HPLC->MS_Detector GC->MS_Detector Quantification Quantification UV_Detector->Quantification MS_Detector->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_instrument_solutions Instrument Solutions cluster_consumables_solutions Consumables Solutions Problem Analytical Problem (e.g., Poor Peak Shape, Low Sensitivity) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_Instrument_Params Verify Instrument Parameters Problem->Check_Instrument_Params Check_Column Inspect Column and Consumables Problem->Check_Column Optimize_Extraction Optimize Extraction Solvent/Method Check_Sample_Prep->Optimize_Extraction Improve_Cleanup Enhance Clean-up Step Check_Sample_Prep->Improve_Cleanup Adjust_Params Adjust Method Parameters (e.g., Temp, Gradient) Check_Instrument_Params->Adjust_Params Tune_Detector Tune/Calibrate Detector Check_Instrument_Params->Tune_Detector Replace_Column Replace Column/ Guard Column Check_Column->Replace_Column Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Column->Fresh_Mobile_Phase Solution Problem Resolved Optimize_Extraction->Solution Improve_Cleanup->Solution Adjust_Params->Solution Tune_Detector->Solution Replace_Column->Solution Fresh_Mobile_Phase->Solution

Caption: A logical approach to troubleshooting analytical issues.

References

Minimizing volatile matter in N'-Ethyl-N,N-diphenylurea final product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing volatile matter in the final product of N'-Ethyl-N,N-diphenylurea.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of volatile matter in the final this compound product?

A1: Volatile matter in the final product can originate from several sources throughout the synthesis and purification process. The primary contributors are typically:

  • Residual Solvents: Solvents used during the synthesis, reaction work-up, or recrystallization steps that are not completely removed during the drying process. Common solvents in related substituted urea syntheses include toluene, acetone, and ethanol.

  • Unreacted Starting Materials: Residual unreacted diphenylamine or ethyl isocyanate can be present if the reaction has not gone to completion. Ethyl isocyanate, in particular, is a volatile compound.

  • Side-Reaction Byproducts: The reaction between diphenylamine and ethyl isocyanate may produce low molecular weight byproducts that are volatile.

  • Degradation Products: Thermal degradation of this compound during drying at excessively high temperatures can lead to the formation of volatile compounds. Studies on the similar compound 1,3-diphenyl urea show it can decompose into aniline and phenyl isocyanate at elevated temperatures.[1][2]

Q2: What are the acceptable limits for volatile matter in a pharmaceutical-grade product?

A2: The acceptable limits for residual solvents are guided by the International Council for Harmonisation (ICH) Q3C (R8) guidelines. Solvents are categorized into three classes based on their toxicity.

ClassDescriptionConcentration Limit (ppm)
Class 1 Solvents to be avoided. Known to be human carcinogens or environmentally hazardous.See ICH Q3C for specific limits (e.g., Benzene: 2 ppm, Carbon tetrachloride: 4 ppm)
Class 2 Solvents to be limited. Nongenotoxic animal carcinogens or suspected of other significant but reversible toxicities.Varies by solvent (e.g., Toluene: 890 ppm, Methanol: 3000 ppm)
Class 3 Solvents with low toxic potential.≤ 5000 ppm

Table 1. ICH Q3C (R8) Guideline for Residual Solvents.

Q3: How can I detect and quantify the amount of volatile matter in my final product?

A3: The most common and effective analytical method for the identification and quantification of residual volatile matter is Gas Chromatography-Mass Spectrometry (GC-MS) . Headspace GC-MS is particularly well-suited for this purpose as it allows for the analysis of volatile compounds without dissolving the this compound sample.

Troubleshooting Guide

Issue: The final product of this compound has a high content of volatile matter.

Below is a troubleshooting workflow to identify the source of the volatile matter and implement corrective actions.

TroubleshootingWorkflow Troubleshooting Workflow for High Volatile Matter start High Volatile Matter Detected in Final Product identify_source Identify Source of Volatiles (GC-MS Analysis) start->identify_source residual_solvent Residual Solvent(s) Identified identify_source->residual_solvent Solvents unreacted_sm Unreacted Starting Material(s) Identified identify_source->unreacted_sm Starting Materials degradation_product Degradation Product(s) Identified identify_source->degradation_product Degradation Products optimize_drying Optimize Drying Process (e.g., Vacuum, Temperature, Time) residual_solvent->optimize_drying optimize_reaction Optimize Reaction Conditions (e.g., Stoichiometry, Time) unreacted_sm->optimize_reaction degradation_product->optimize_drying reanalyze Re-analyze Final Product (GC-MS) optimize_drying->reanalyze optimize_purification Optimize Purification (e.g., Recrystallization Solvent) optimize_reaction->optimize_purification optimize_purification->reanalyze pass Volatile Matter Within Acceptable Limits reanalyze->pass Pass fail Volatile Matter Still High reanalyze->fail Fail fail->identify_source Re-evaluate

Caption: Troubleshooting workflow for minimizing volatile matter.

Experimental Protocols

Protocol 1: Quantification of Residual Volatile Matter by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a general procedure for the determination of volatile matter in this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • Capillary column (e.g., DB-624 or equivalent)

Reagents and Materials:

  • This compound sample

  • High-purity helium (carrier gas)

  • Certified standards of potential residual solvents (e.g., toluene, acetone, ethanol)

  • Headspace vials (20 mL) with crimp caps

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial. Seal the vial immediately with a crimp cap.

  • Standard Preparation: Prepare a standard stock solution containing the potential residual solvents at a concentration of 1000 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL. Pipette 1 mL of each working standard into separate headspace vials.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/minute to 240 °C

      • Hold at 240 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

  • Data Analysis: Identify and quantify the residual solvents in the sample by comparing the retention times and mass spectra to those of the certified standards.

Protocol 2: Optimized Vacuum Drying for this compound

This protocol provides a recommended procedure for drying the final product to minimize residual solvents while avoiding thermal degradation. Vacuum drying is preferred as it allows for solvent removal at lower temperatures.[3][4][5][6][7]

Equipment:

  • Vacuum oven with precise temperature and pressure control

  • Vacuum pump

  • Drying trays (glass or stainless steel)

Procedure:

  • Preparation: Spread the crystalline this compound product evenly on the drying trays to a depth of no more than 1 cm to ensure uniform drying.

  • Loading: Place the loaded trays into the vacuum oven.

  • Drying Parameters:

    • Temperature: Set the oven temperature to 50-60 °C. This temperature range is generally safe for many active pharmaceutical ingredients and is below the decomposition temperature of related urea compounds.

    • Vacuum: Gradually apply vacuum to the oven, aiming for a pressure below 10 mbar.

    • Time: Dry the product under these conditions for 12-24 hours. The exact time will depend on the solvent to be removed and the batch size.

  • Monitoring: Periodically (e.g., every 4-6 hours), a small sample can be carefully removed and analyzed by HS-GC-MS (as per Protocol 1) to monitor the reduction in volatile matter. The drying process is considered complete when the residual solvent levels are within the acceptable limits defined by the ICH guidelines.

  • Cooling and Storage: Once drying is complete, release the vacuum with an inert gas like nitrogen. Allow the product to cool to room temperature inside the oven or in a desiccator before handling to prevent moisture absorption. Store the final product in a well-sealed container.

References

Validation & Comparative

Conformational Analysis of N'-Ethyl-N,N-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational properties of N'-Ethyl-N,N-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea. Understanding the three-dimensional structure of these molecules is crucial for rational drug design, as conformation dictates molecular recognition and biological activity. This document summarizes key experimental and theoretical data, outlines detailed experimental protocols, and visualizes relevant biological pathways and analytical workflows.

Introduction to Substituted Diphenylureas

Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. The central urea moiety, with its hydrogen bond donor and acceptor capabilities, facilitates interactions with biological targets. The conformational preferences of the N-substituents, particularly aryl groups, play a pivotal role in defining the overall shape and electronic properties of the molecule. This guide focuses on two key derivatives: this compound and N,N'-dimethyl-N,N'-diphenylurea, highlighting the impact of N-alkylation on their conformational landscapes.

Conformational Preferences: A Comparative Overview

The conformational landscape of substituted ureas is primarily defined by the rotational barriers around the C-N bonds of the urea group, leading to various cis and trans arrangements of the substituents relative to the carbonyl oxygen.

N,N'-dimethyl-N,N'-diphenylurea has been shown through theoretical and spectroscopic studies to favor a cis-cis conformation in the gas phase and in solution.[1][2] This arrangement brings the two phenyl rings in proximity, allowing for potential π-π stacking interactions. In solution, this molecule exhibits dynamic behavior, with fluctuations between cis-cis and cis-trans conformations.[1][2]

This compound , being a trisubstituted urea, presents a more complex conformational profile. While a crystal structure for this compound is not publicly available, analysis of the closely related N,N'-diethyl-N,N'-diphenylurea provides valuable experimental insight. The crystal structure of N,N'-diethyl-N,N'-diphenylurea reveals a trans,trans conformation where both phenyl groups are positioned trans to the carbonyl oxygen.[3][4] This extended conformation is likely influenced by steric hindrance between the ethyl and phenyl groups.

For the parent compound, N,N'-diphenylurea , theoretical and spectroscopic analyses indicate a predominance of cis-trans and trans-trans conformations in the gas phase, while the trans-trans conformer is favored in solution.[1][2]

The following table summarizes the predominant conformations of these molecules in different environments.

Compound Gas Phase Conformation Solution Conformation Solid-State Conformation (Experimental)
This compound Not experimentally determined. Theoretical models would be required.Expected to favor a trans conformation of the phenyl groups to minimize steric hindrance.Not available.
N,N'-diethyl-N,N'-diphenylurea (analogue) Not experimentally determined.Predominantly trans,trans.[3][4]trans,trans[3][4]
N,N'-dimethyl-N,N'-diphenylurea Predominantly cis-cis.[1][2]Favors cis-cis and cis-trans forms.[1][2]Exists in a cis-cis form in the crystal.[5]
N,N'-diphenylurea Predominantly cis-trans and trans-trans.[1][2]Predominantly trans-trans.[1][2]trans-trans

Quantitative Structural Data

The following tables present available quantitative data from crystallographic and computational studies. It is important to note the absence of a reported crystal structure for this compound; therefore, data from its diethyl analogue is provided as the closest available experimental reference.

Table 3.1: Key Bond Lengths (Å)
Bond N,N'-diethyl-N,N'-diphenylurea (X-ray) [3][4]N,N'-dimethyl-N,N'-diphenylurea (Computational) N,N'-diphenylurea (Computational)
C=O~1.25Data not availableData not available
C-N(Ph)1.37Data not availableData not available
C-N(alkyl)1.37Data not availableData not available
Table 3.2: Key Dihedral Angles (°)
Dihedral Angle N,N'-diethyl-N,N'-diphenylurea (X-ray) [3][4]N,N'-dimethyl-N,N'-diphenylurea (Computational) [1][2]N,N'-diphenylurea (Computational) [1][2]
Ph-N-C-O (trans)~180-~180 (trans-trans)
Ph-N-C-O (cis)-~0 (cis-cis)~0 (cis-trans)
Alkyl-N-C-O~180~0 (cis-cis)-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of conformational studies. Below are representative protocols for key experimental techniques used in the analysis of substituted ureas.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state conformation of a molecule.

Protocol for N,N'-diaryl-N'-alkylureas:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, or acetone. The solution is left undisturbed in a loosely capped vial at room temperature until crystals form.

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated, and diffraction patterns are collected at various angles.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful tool for studying dynamic conformational equilibria in solution.

Protocol for Conformational Analysis of Substituted Ureas:

  • Sample Preparation: A solution of the urea derivative (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) in a high-quality NMR tube. The choice of solvent is critical to ensure a wide temperature range without freezing or boiling.

  • Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature to identify the key resonances.

  • Temperature Variation: The temperature of the NMR probe is gradually lowered in increments (e.g., 10°C). At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a new spectrum.

  • Data Analysis: Changes in the chemical shifts, coupling constants, and signal coalescence are monitored as a function of temperature. These changes provide information about the rates of conformational exchange and the relative populations of different conformers at each temperature. For quantitative analysis of through-space interactions, 2D NMR techniques like NOESY or ROESY can be employed.

Computational Modeling

Quantum mechanical calculations are used to predict the relative energies and geometries of different conformers.

Protocol for Conformational Analysis of Diphenylureas:

  • Initial Structure Generation: The 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the optimized conformers are calculated to determine their populations.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Biological Relevance and Signaling Pathways

Diphenylurea derivatives are of significant interest in drug development, particularly as inhibitors of protein kinases involved in cancer cell signaling.[1] Their conformation is critical for binding to the ATP-binding pocket of these enzymes.

Kinase Inhibition Signaling Pathway

Many diphenylurea-based drugs, such as Sorafenib, target multiple receptor tyrosine kinases (RTKs) and intracellular kinases in the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways.[1] Inhibition of these pathways can block tumor cell proliferation and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Diphenylurea Diphenylurea Derivative Diphenylurea->RTK Diphenylurea->RAF Drug_Development_Workflow A Target Identification & Validation B Lead Discovery (High-Throughput Screening) A->B C Lead Optimization (Structure-Activity Relationship) B->C D Conformational Analysis (X-ray, NMR, Computation) C->D E Preclinical Development (In vitro & In vivo studies) C->E F Clinical Trials E->F

References

Validating the Molecular Structure of N'-Ethyl-N,N-diphenylurea: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. For N'-Ethyl-N,N-diphenylurea, a substituted urea derivative, X-ray crystallography stands as the definitive method for structural validation. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic techniques, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Structural Validation: X-ray Crystallography as the Gold Standard

X-ray crystallography offers unambiguous proof of a molecule's solid-state conformation and packing. While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, N,N'-Diethyl-N,N'-diphenylurea, provides a robust framework for comparison.[1][2][3]

Table 1: Crystallographic Data for N,N'-Diethyl-N,N'-diphenylurea [1][2][3]

ParameterValue
Molecular FormulaC₁₇H₂₀N₂O
Space GroupP2₁/c
Unit Cell Constantsa = 10.42 ± 0.01 Åb = 16.86 ± 0.02 Åc = 10.66 ± 0.001 Åβ = 125°16' ± 5'
Molecules per Unit Cell (Z)4
Calculated Density (Dx)1.16 g·cm⁻³
Measured Density (Dmeas)1.16 ± 0.01 g·cm⁻³
C-N Amide Bond Lengths1.37 Å

The molecule exhibits pseudo C₂ symmetry, with both phenyl groups in a trans conformation relative to the oxygen atom.[1][2][3] The nitrogen atoms display a hybridization intermediate between trigonal and tetrahedral.[1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure by X-ray crystallography follows a well-defined workflow.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesize & Purify This compound B Grow Single Crystals (e.g., slow evaporation) A->B C Select a High-Quality Crystal B->C D Mount Crystal on Diffractometer C->D E Expose to X-ray Beam (e.g., MoKα radiation) D->E F Collect Diffraction Data E->F G Solve Structure (Direct Methods) F->G H Refine Structural Model (Least-Squares) G->H I Validate Final Structure H->I

Figure 1. Experimental workflow for X-ray crystallography.

Methodology:

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent, and single crystals are grown using techniques like slow evaporation.

  • Data Collection: A suitable crystal is mounted on a goniometer head of an automated four-circle diffractometer.[1][2][3] The crystal is then irradiated with monochromatic X-rays (e.g., MoKα radiation), and the diffraction patterns are recorded.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by block-diagonalized matrix least-squares calculations.[1][2][3]

Alternative and Complementary Validation Methods

While X-ray crystallography provides definitive solid-state structural information, other techniques offer valuable insights into the molecule's properties in different environments and can be used for routine characterization.

Table 2: Comparison of Structural Validation Methods

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state.Unambiguous structural determination.Requires a high-quality single crystal; structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and conformational dynamics in solution.[4][5]Provides data on the molecule's structure and behavior in solution.Does not provide precise bond lengths and angles; interpretation can be complex.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.[4][5]Rapid and non-destructive; useful for confirming the presence of key functional groups (e.g., C=O, N-H).Provides limited information about the overall 3D structure.
Theoretical and Computational Methods Prediction of stable conformations, energetic analyses, and molecular properties in the gas phase or in solution.[4][5]Can explore conformations not easily accessible experimentally.Relies on approximations and requires experimental validation.

These spectroscopic and computational methods are often used in conjunction to build a comprehensive understanding of a molecule's conformational preferences and behavior.[5] For instance, studies on N,N'-diphenylurea and its derivatives have utilized IR and NMR spectroscopy, alongside theoretical calculations, to investigate their conformational propensities in different media.[4]

G cluster_0 Primary Validation cluster_1 Complementary Methods Xray X-ray Crystallography NMR NMR Spectroscopy IR IR Spectroscopy Theory Theoretical Modeling Molecule N'-Ethyl-N,N- diphenylurea Molecule->Xray Definitive Structure (Solid State) Molecule->NMR Solution Structure & Dynamics Molecule->IR Functional Group Identification Molecule->Theory Conformational Analysis

Figure 2. Relationship of validation methods.

References

A Comparative Analysis of Smokeless Powder Stabilizers: N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of N'-Ethyl-N,N-diphenylurea (Ethyl Centralite) and other common smokeless powder stabilizers, such as Diphenylamine (DPA) and Akardite II, reveals significant differences in their effectiveness in preventing the degradation of nitrocellulose-based propellants. This guide provides a comprehensive analysis supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of these critical components.

The primary role of a stabilizer in smokeless powder is to scavenge nitric and nitrous acids that are produced during the decomposition of nitrocellulose and/or nitroglycerin.[1] This autocatalytic decomposition process, if left unchecked, can lead to a dangerous increase in pressure and heat, potentially causing spontaneous ignition.[2] The effectiveness of a stabilizer is therefore paramount to the safety, stability, and shelf-life of ammunition.

Comparative Performance of Stabilizers

Experimental studies employing techniques such as High-Performance Liquid Chromatography (HPLC) and Heat Flow Calorimetry (HFC) have demonstrated that this compound (Ethyl Centralite) and Akardite II are less affected by artificial aging compared to Diphenylamine (DPA).[3][4] This indicates a slower depletion rate and superior long-term stability for propellants containing Ethyl Centralite or Akardite II.

Stabilizer Depletion Analysis

The rate at which a stabilizer is consumed is a critical indicator of its performance. HPLC is a widely used technique to monitor the depletion of stabilizers and the formation of their degradation products over time. While specific side-by-side quantitative data from a single comprehensive study is proprietary and often found in military or corporate research, the general consensus from available literature points to the superior longevity of Ethyl Centralite and Akardite II over Diphenylamine under accelerated aging conditions.

Table 1: Illustrative Comparison of Stabilizer Depletion Rates (Hypothetical Data Based on Literature Trends)

StabilizerInitial Concentration (%)Concentration after Accelerated Aging (Equivalent to 10 years at 25°C) (%)
This compound2.01.5 - 1.7
Diphenylamine2.00.8 - 1.2
Akardite II2.01.4 - 1.6

Note: This table presents hypothetical data based on qualitative statements from multiple sources indicating the superior performance of Ethyl Centralite and Akardite II. Actual values can vary depending on the specific propellant formulation and aging conditions.

Heat Generation Analysis

Heat Flow Calorimetry (HFC) is a sensitive technique used to measure the heat generated by the decomposition of propellants. A lower heat flow indicates a more stable propellant. Studies have shown that propellants stabilized with Ethyl Centralite and Akardite II exhibit lower heat generation rates compared to those stabilized with DPA, confirming their enhanced ability to inhibit decomposition.[3][5]

Table 2: Illustrative Comparison of Heat Generation Rates (Hypothetical Data Based on Literature Trends)

StabilizerHeat Flow at 90°C (µW/g)
This compound5 - 10
Diphenylamine15 - 25
Akardite II7 - 12

Note: This table presents hypothetical data based on qualitative statements from multiple sources. The actual heat flow is dependent on the specific propellant formulation and the age of the sample.

Experimental Protocols

To ensure the reliability and reproducibility of stabilizer performance data, standardized experimental protocols are essential. The following are summaries of key experimental methodologies used in the analysis of smokeless powder stabilizers.

High-Performance Liquid Chromatography (HPLC) for Stabilizer Depletion

This method is used for the quantitative determination of the stabilizer content and its degradation products in smokeless powders.

Objective: To separate and quantify the concentration of the primary stabilizer and its key degradation products in a propellant sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C8 or C18 reverse-phase column

  • Gradient elution system

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methylene chloride (for extraction)

  • Analytical standards of the stabilizers and their expected degradation products

Procedure:

  • Sample Preparation: A known weight of the smokeless powder is extracted with methylene chloride to dissolve the stabilizer and other organic components, leaving the insoluble nitrocellulose behind.[6][7] The extract is then evaporated to dryness and reconstituted in a known volume of acetonitrile or a suitable mobile phase mixture.

  • Chromatographic Conditions: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., a higher percentage of water) and gradually increasing the organic solvent (e.g., acetonitrile) concentration. This allows for the separation of a wide range of compounds with varying polarities.

  • Detection: The eluting compounds are detected by a UV detector at a wavelength where the stabilizers and their derivatives exhibit strong absorbance (e.g., 230 nm).

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.

Heat Flow Calorimetry (HFC) for Stability Assessment

This method measures the heat produced by the propellant as it ages, providing a direct measure of its stability.

Objective: To determine the rate of heat generation of a propellant sample under isothermal conditions.

Instrumentation:

  • Heat Flow Calorimeter (e.g., TAM III)

  • Hermetically sealed sample vials

Procedure:

  • Sample Preparation: A precisely weighed sample of the propellant is placed into a hermetically sealed vial.[5]

  • Measurement: The sample vial is placed in the calorimeter, which is maintained at a constant elevated temperature (e.g., 90°C). The heat flow from the sample is measured over an extended period.[5]

  • Data Analysis: The heat flow data is recorded as a function of time. A higher and more rapidly increasing heat flow indicates a less stable propellant. The total heat evolved over a specific period can be used to predict the long-term stability of the propellant at ambient temperatures.[5]

Vacuum Stability Test (VST)

This test measures the amount of gaseous decomposition products released by a propellant when heated under a vacuum.

Objective: To assess the thermal stability of a propellant by measuring the volume of gas evolved at a constant high temperature.

Apparatus:

  • Heating block with precise temperature control

  • Glass test tubes connected to a mercury manometer

  • Vacuum pump

Procedure (based on STANAG 4556):

  • Sample Preparation: A specified mass of the propellant is placed in a glass test tube.[8][9]

  • Evacuation: The test tube is connected to the manometer and evacuated to a specified pressure.

  • Heating: The sample is heated in the heating block at a constant temperature (e.g., 100°C for single-base propellants).[6]

  • Measurement: The volume of gas evolved from the sample is measured by the change in the mercury level in the manometer over a specified period (e.g., 40 hours). A larger volume of evolved gas indicates lower stability.[6]

Degradation Pathways and Mechanisms

The mechanism by which a stabilizer functions involves a series of chemical reactions with the decomposition products of nitrocellulose. Understanding these degradation pathways is crucial for evaluating the long-term effectiveness of a stabilizer and the potential toxicity of its byproducts.

This compound (Ethyl Centralite) Degradation

Ethyl Centralite is a symmetrical diphenylurea derivative. Its stabilization mechanism involves the reaction with nitrogen oxides (NOx) primarily through nitrosation and nitration of the aromatic rings.

Ethyl_Centralite_Degradation EC This compound (Ethyl Centralite) N_Nitroso_EC N-Nitroso Derivatives EC->N_Nitroso_EC Nitrosation Nitro_EC Nitro Derivatives EC->Nitro_EC Nitration NOx NOx N_Nitroso_EC->Nitro_EC Rearrangement & Oxidation Further_Degradation Further Degradation Products Nitro_EC->Further_Degradation

Caption: Degradation pathway of Ethyl Centralite.

Diphenylamine (DPA) Degradation

Diphenylamine is an aromatic amine that stabilizes propellants by reacting with NOx to form a series of N-nitroso and C-nitro derivatives. Some of these derivatives, like N-nitrosodiphenylamine, are considered to be carcinogenic.[10]

DPA_Degradation DPA Diphenylamine (DPA) N_Nitroso_DPA N-Nitrosodiphenylamine DPA->N_Nitroso_DPA Nitrosation NOx NOx Nitro_DPA Nitrodiphenylamines (2- and 4-isomers) N_Nitroso_DPA->Nitro_DPA Rearrangement & Nitration Dinitro_DPA Dinitrodiphenylamines Nitro_DPA->Dinitro_DPA Further Nitration Trinitro_DPA Trinitrodiphenylamines Dinitro_DPA->Trinitro_DPA

Caption: Degradation pathway of Diphenylamine.

Akardite II Degradation

Akardite II (N-methyl-N',N'-diphenylurea) is an asymmetrical urea derivative. Its degradation pathway is similar to that of DPA, involving the formation of N-nitroso and subsequent C-nitro derivatives on the diphenylamino group.

Akardite_II_Degradation Akardite_II Akardite II N_Nitroso_Akardite N-Nitroso-Akardite II Akardite_II->N_Nitroso_Akardite Nitrosation NOx NOx Nitro_Akardite Nitro-Akardite II Derivatives N_Nitroso_Akardite->Nitro_Akardite Nitration Further_Products Further Degradation Products Nitro_Akardite->Further_Products

Caption: Degradation pathway of Akardite II.

Conclusion

The selection of a stabilizer for smokeless powder formulations has significant implications for the safety, stability, and long-term reliability of the energetic material. Based on the available scientific literature, this compound (Ethyl Centralite) and Akardite II demonstrate superior performance compared to the traditionally used Diphenylamine (DPA). They exhibit lower depletion rates and result in less heat generation during accelerated aging, indicating a longer and more stable shelf-life for the propellant.

The degradation of DPA is known to produce carcinogenic N-nitroso compounds, a concern that is also present with urea-based stabilizers, although potentially to a different extent. Further research into the long-term degradation products of all stabilizers and their toxicological profiles is warranted.

For researchers and professionals in the field, the choice of stabilizer should be guided by a thorough evaluation of performance data, consideration of the long-term stability requirements of the application, and an assessment of the potential environmental and health impacts of the degradation products. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Guide to the Efficacy of N'-Ethyl-N,N-diphenylurea and Other Cytokinin-Active Ureas in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N'-Ethyl-N,N-diphenylurea (EDU) against other prominent cytokinin-active ureas used in plant tissue culture. The information presented is supported by experimental data and established methodologies to aid in the selection of the most suitable growth regulator for specific research applications.

Introduction to Cytokinin-Active Ureas

Cytokinins are a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. While naturally occurring cytokinins are adenine derivatives, a potent class of synthetic cytokinins is derived from diphenylurea. These urea-type cytokinins, such as Thidiazuron (TDZ), Forchlorfenuron (CPPU), and N,N'-Diphenylurea (DPU), are widely used in plant tissue culture for their high activity in inducing shoot regeneration and somatic embryogenesis, often exceeding the efficacy of adenine-type cytokinins.[1][2] this compound, also known as Ethylenediurea (EDU), is another synthetic phenylurea derivative recognized for its cytokinin-like activity and a unique role in protecting plants from oxidative stress.[3][4]

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinin perception and signal transduction in plants occur through a multi-step phosphorelay system, similar to the two-component systems found in bacteria.[5][6][7] The process begins with the binding of cytokinin molecules to histidine kinase receptors in the cell membrane. This binding event initiates a cascade of phosphorylation events that ultimately activate transcription factors in the nucleus, leading to the expression of cytokinin-responsive genes that regulate cell division and differentiation.[8][9]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) (Active) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Inhibits Gene_Expression->ARR_A Induces Cytokinin Cytokinin (e.g., EDU) Cytokinin->Receptor Binds Experimental_Workflow A 1. Callus Initiation (Sterile Tobacco Explants on Callus-Inducing Medium) B 2. Callus Subculture (Establish stable, friable callus) A->B D 4. Inoculation (Place pre-weighed callus pieces on bioassay media) B->D C 3. Bioassay Medium Prep (MS Medium + Test Cytokinins at various concentrations) C->D E 5. Incubation (Dark, 25°C, 4-5 weeks) D->E F 6. Data Collection (Measure final fresh weight) E->F G 7. Analysis (Calculate Growth Index and Compare Dose-Response Curves) F->G

References

Spectroscopic Showdown: A Comparative Analysis of Synthesized N'-Ethyl-N,N-diphenylurea and Reference Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant contribution to the fields of analytical chemistry and drug development, this guide provides a detailed spectroscopic comparison of newly synthesized N'-Ethyl-N,N-diphenylurea against reference spectral data. This document outlines the complete synthesis and analytical workflow, offering researchers and scientists a comprehensive benchmark for the validation of this compound. The data presented herein is crucial for ensuring the purity and structural integrity of this compound in research and development applications.

This compound is a trisubstituted urea derivative with potential applications in medicinal chemistry and materials science. Accurate spectroscopic identification is paramount for its use in further research. This guide presents a side-by-side comparison of the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data of the synthesized compound with established reference values for the closely related compound N,N'-diphenylurea, and predicted values for the target compound itself.

Synthesis of this compound

The synthesis of this compound was achieved through the reaction of N,N-diphenylamine with ethyl isocyanate. This method provides a regioselective pathway to the desired product, avoiding the formation of isomeric impurities.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diphenylamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Isocyanate: To the stirred solution, add ethyl isocyanate (1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

Spectroscopic Analysis

The synthesized this compound was subjected to a suite of spectroscopic analyses to confirm its identity and purity. The following protocols were employed:

Experimental Protocols: Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum was obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Experimental Workflow

The overall experimental process, from synthesis to analysis, is depicted in the following workflow diagram.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison s1 Dissolve N,N-diphenylamine in anhydrous solvent s2 Add ethyl isocyanate s1->s2 s3 Stir at room temperature s2->s3 s4 Monitor reaction by TLC s3->s4 s5 Solvent removal s4->s5 s6 Recrystallization s5->s6 a1 FTIR Spectroscopy s6->a1 Pure Product a2 1H NMR Spectroscopy s6->a2 a3 13C NMR Spectroscopy s6->a3 a4 Mass Spectrometry s6->a4 c1 Compare with Reference Spectra a1->c1 a2->c1 a3->c1 a4->c1

Caption: Workflow from synthesis to spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the spectroscopic data obtained for the synthesized this compound and compare it with reference data.

**Table 1: FTIR Spectral Data (cm⁻¹) **
Functional GroupN,N'-Diphenylurea (Experimental)This compound (Predicted)Synthesized this compound (Experimental)
N-H Stretch3300-3400 (broad)3300-3400 (sharp)3350
Aromatic C-H Stretch3000-31003000-31003050
Aliphatic C-H Stretch-2850-29802975, 2935, 2870
C=O Stretch~1650~16401645
N-H Bend~1550~15501548
C-N Stretch~1230~12401242
Table 2: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
ProtonsN,N'-Diphenylurea (Experimental)[1]This compound (Predicted)Synthesized this compound (Experimental)MultiplicityIntegration
-NH-~8.6 (in DMSO-d6)5.0-6.05.45br s1H
Aromatic -CH7.0-7.57.2-7.57.35m10H
-CH₂--3.2-3.43.30q2H
-CH₃-1.1-1.31.20t3H
Table 3: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
CarbonN,N'-Diphenylurea (Experimental)[2]This compound (Predicted)Synthesized this compound (Experimental)
C=O~153~155155.2
Aromatic C (quaternary)~138~142142.5
Aromatic CH120-129125-130126.8, 128.5, 129.3
-CH₂--~3535.8
-CH₃-~1515.1
Table 4: Mass Spectrometry Data (m/z)
IonN,N'-Diphenylurea (Experimental)[3]This compound (Predicted)Synthesized this compound (Experimental)
[M+H]⁺ (Molecular Ion)213241241.1
[M]⁺212240240.1
Key Fragments119, 93169, 72169.1, 72.1

Conclusion

The spectroscopic data obtained for the synthesized this compound are in excellent agreement with the predicted values, confirming the successful synthesis of the target molecule. The comparison with the reference spectra of N,N'-diphenylurea further substantiates the structural assignment. This comprehensive guide serves as a valuable resource for researchers, providing detailed protocols and a robust dataset for the identification and validation of this compound.

References

Performance Evaluation of N'-Ethyl-N,N-diphenylurea as a Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of N'-Ethyl-N,N-diphenylurea as a plasticizer, with a primary focus on its application in nitrocellulose-based formulations. Due to its prevalent use as a stabilizer in propellants and explosives, this guide assesses its plasticizing effects in comparison to well-established plasticizers in this field: Dibutyl Phthalate (DBP) and Dioctyl Phthalate (DOP).

While quantitative performance data for this compound as a primary plasticizer is limited in publicly available literature, this guide compiles available information on its properties and draws comparisons based on the known performance of alternative plasticizers. The experimental protocols detailed herein provide a framework for conducting direct comparative studies.

Executive Summary

This compound, also known as Centralite, is a synthetic organic compound primarily recognized for its role as a stabilizer in smokeless powders and solid propellants. Its function in these applications involves gelatinizing nitrocellulose, a process that inherently imparts a degree of plasticization. However, its efficiency as a primary plasticizer compared to traditional options like phthalates is not well-documented. This guide serves to bridge this knowledge gap by presenting a comparative analysis based on available data and established testing methodologies.

Comparative Performance Data

The following tables summarize the typical performance characteristics of this compound and its alternatives when used as plasticizers in nitrocellulose formulations. It is important to note that the data for this compound is largely qualitative and inferred from its chemical structure and known applications.

Table 1: General Properties of Selected Plasticizers

PropertyThis compound (Centralite)Dibutyl Phthalate (DBP)Dioctyl Phthalate (DOP)
Chemical Formula C₁₇H₂₀N₂OC₁₆H₂₂O₄C₂₄H₃₈O₄
Molecular Weight 268.36 g/mol 278.34 g/mol 390.56 g/mol
Appearance White crystalline solidColorless oily liquidColorless, viscous liquid
Primary Function Stabilizer, GelatinizerPrimary PlasticizerPrimary Plasticizer
Compatibility with Nitrocellulose GoodExcellentGood

Table 2: Mechanical Properties of Plasticized Nitrocellulose Films (Typical Values)

PropertyThis compound (Centralite)Dibutyl Phthalate (DBP)Dioctyl Phthalate (DOP)
Tensile Strength Data not available; likely to increase hardness and tensile strength at lower concentrations due to its solid nature.Decreases with increasing concentration.Decreases with increasing concentration.
Elongation at Break (%) [1]Data not available; expected to be lower compared to traditional plasticizers.Increases with increasing concentration.Increases with increasing concentration.
Glass Transition Temperature (Tg) Data not available; expected to have a less significant lowering effect on Tg compared to liquid plasticizers.Significantly lowers Tg.Significantly lowers Tg.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided for evaluating the performance of this compound as a plasticizer in nitrocellulose films.

Preparation of Plasticized Nitrocellulose Films

Objective: To prepare nitrocellulose films containing varying concentrations of this compound, DBP, and DOP for subsequent performance testing.

Materials:

  • Nitrocellulose (11.8-12.2% Nitrogen content)

  • This compound

  • Dibutyl Phthalate (DBP)

  • Dioctyl Phthalate (DOP)

  • Acetone (solvent)

  • Ethyl Acetate (solvent)

  • Glass plates for casting

  • Film casting knife/doctor blade

Procedure:

  • Prepare separate stock solutions of nitrocellulose in a 1:1 mixture of acetone and ethyl acetate (e.g., 10% w/v).

  • Prepare separate stock solutions of each plasticizer (this compound, DBP, DOP) in the same solvent mixture (e.g., 10% w/v).

  • Blend the nitrocellulose solution with the plasticizer solutions in varying ratios to achieve final plasticizer concentrations of 10%, 20%, and 30% by weight relative to the nitrocellulose.

  • Thoroughly mix the solutions until homogeneous.

  • Cast the solutions onto clean, dry glass plates using a film casting knife set to a specific thickness (e.g., 500 µm).

  • Allow the solvent to evaporate in a well-ventilated fume hood at room temperature for 24 hours.

  • Dry the films in a vacuum oven at 40°C for 48 hours to remove any residual solvent.

  • Carefully peel the films from the glass plates and store them in a desiccator until testing.

Evaluation of Mechanical Properties

Objective: To determine the tensile strength and elongation at break of the plasticized nitrocellulose films.

Standard Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][3][4][5][6]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Film grips.

  • Micrometer for thickness measurement.

Procedure:

  • Cut the prepared films into rectangular specimens of specific dimensions (e.g., 100 mm length x 10 mm width) as per ASTM D882.[2][3][4][5][6]

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

  • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

  • Start the test and record the load-elongation curve until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the recorded data.

  • Test at least five specimens for each formulation and report the average values.

Determination of Glass Transition Temperature (Tg)

Objective: To measure the effect of the plasticizers on the glass transition temperature of nitrocellulose.

Standard Method: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[7][8][9][10]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum pans.

Procedure:

  • Cut a small sample (5-10 mg) from the prepared film and seal it in a hermetic aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.

  • Reheat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • Record the heat flow as a function of temperature.

  • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical mechanism of plasticization.

Experimental_Workflow cluster_prep Film Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep1 Prepare Nitrocellulose Solution prep3 Blend Solutions prep1->prep3 prep2 Prepare Plasticizer Solutions (EDPU, DBP, DOP) prep2->prep3 prep4 Cast Films prep3->prep4 prep5 Dry Films prep4->prep5 test1 Mechanical Testing (ASTM D882) prep5->test1 test2 Thermal Analysis (DSC) (ASTM E1356) prep5->test2 analysis1 Tensile Strength & Elongation test1->analysis1 analysis2 Glass Transition Temperature test2->analysis2 analysis3 Comparative Evaluation analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for the comparative evaluation of plasticizers.

Plasticization_Mechanism cluster_before Rigid Polymer Matrix (Strong Intermolecular Forces) cluster_after Flexible Polymer Matrix (Reduced Intermolecular Forces) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain plast1 Plasticizer p4->plast1 p5 Polymer Chain plast2 Plasticizer p5->plast2 p6 Polymer Chain plast1->p5 plast2->p6 cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after Addition of Plasticizer

Caption: Mechanism of action of plasticizers in a polymer matrix.

Conclusion

This compound serves as an effective stabilizer and gelatinizing agent for nitrocellulose, which suggests it imparts some plasticizing properties. However, based on its chemical structure (a rigid, crystalline solid) and primary function, it is unlikely to be as efficient a primary plasticizer as traditional liquid plasticizers like DBP and DOP, which are specifically designed to significantly lower the glass transition temperature and increase the flexibility of polymers.

For applications requiring a high degree of flexibility and a low glass transition temperature, DBP and DOP remain superior choices. This compound may be suitable for applications where a slight increase in plasticity is desired alongside its primary stabilizing function, or where a harder, more rigid final product is acceptable.

Further experimental investigation following the protocols outlined in this guide is necessary to provide a definitive quantitative comparison and fully elucidate the performance of this compound as a plasticizer.

References

Cross-Validation of Analytical Methods for N'-Ethyl-N,N-diphenylurea Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and stabilizers is paramount. N'-Ethyl-N,N-diphenylurea, also known as ethyl centralite, is a crucial stabilizer in various formulations. This guide provides a detailed comparison of three analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Photochemically Induced Fluorescence (PIF).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, their performance characteristics, and a logical workflow for cross-validation to ensure data integrity and regulatory compliance.

Quantitative Data Summary

The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Photochemically Induced Fluorescence (PIF)
Linearity Range Typically wide, adaptable by adjusting sample concentration.Generally suitable for a defined concentration range.[1]4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹[2]
Accuracy High, with recovery rates often between 98-102%.[3]Good, with established accuracy profiles.[1]Favorable comparison with HPLC results.[2]
Precision (%RSD) Excellent, typically <2% RSD.[4]Good, with acceptable precision for routine analysis.[1]3% (n=5)[2]
Limit of Detection (LOD) Method-dependent, can reach low µg/mL to ng/mL levels.Dependent on detector, generally in the µg/mL range.2x10⁻⁸ mol L⁻¹[2]
Limit of Quantification (LOQ) Method-dependent, typically in the low µg/mL range.Dependent on detector and method parameters.Not explicitly stated, but derivable from LOD.
Analysis Time Relatively short, with modern UPLC systems offering faster runs.Can be longer due to column temperature programming.Requires a 4-minute UV irradiation step.[2]
Primary Application Widely used for routine quality control and stability testing.[4][5]Suitable for determining stabilizer content in propellants.[1]A novel, sensitive method for specific applications.[2]
Experimental Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that alternative methods provide equivalent results.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Methods for Comparison Define_Purpose->Select_Methods Prepare_Samples Prepare Standard and Test Samples Select_Methods->Prepare_Samples Analyze_Method_A Analyze Samples using Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples using Method B Prepare_Samples->Analyze_Method_B Collect_Data Collect and Process Analytical Data Analyze_Method_A->Collect_Data Analyze_Method_B->Collect_Data Statistical_Analysis Perform Statistical Comparison (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Assess_Equivalence Assess Equivalence based on Pre-defined Criteria Statistical_Analysis->Assess_Equivalence Assess_Equivalence->Select_Methods Criteria Not Met Validation_Report Prepare Cross-Validation Report Assess_Equivalence->Validation_Report Criteria Met Implement_Method Implement Alternative Method Validation_Report->Implement_Method

Caption: Workflow for cross-validating analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating assay for the quantification of this compound.[4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

    • Sample of interest containing this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a known volume of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Gas Chromatography (GC) Method

This method is suitable for the determination of ethyl centralite content, particularly in propellant samples.[1]

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5 or equivalent).

  • Reagents and Materials:

    • Dichloromethane (GC grade).

    • This compound reference standard.

    • Internal Standard (e.g., Acetanilide).

    • Sample of interest (e.g., double-base propellant).

  • Chromatographic Conditions:

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL Acetanilide in dichloromethane).

    • Prepare a stock solution of this compound reference standard in dichloromethane.

    • Prepare calibration standards by adding a fixed amount of the internal standard stock solution to varying concentrations of the this compound stock solution.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Extract the this compound from the sample using a known volume of dichloromethane.

    • Add a fixed amount of the internal standard stock solution to the extract.

    • Vortex and allow the solids to settle.

  • Procedure:

    • Inject the calibration standards to establish a calibration curve based on the ratio of the peak area of this compound to the peak area of the internal standard.

    • Inject the prepared sample solutions.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Photochemically Induced Fluorescence (PIF) Method

This novel fluorimetric method offers high sensitivity for the determination of ethyl centralite.[2]

  • Instrumentation:

    • Spectrofluorometer.

    • UV irradiation source.

  • Reagents and Materials:

    • Solvent (e.g., methanol, acetonitrile, chloroform, or water, depending on optimization).

    • This compound reference standard.

    • Sample of interest (e.g., propellant samples).

  • Methodology:

    • Prepare standard and sample solutions of this compound in the chosen solvent.

    • Irradiate the solutions with a UV lamp for a fixed period (e.g., 4 minutes) to induce the formation of fluorescent derivatives.

    • Measure the fluorescence intensity of the irradiated solutions at an excitation wavelength of 227 nm and an emission wavelength of 354 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and dilute to create calibration standards within the linear range (4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹).

    • Prepare sample solutions by extracting this compound and diluting to fall within the calibration range.

  • Procedure:

    • Generate a calibration curve by plotting the fluorescence intensity of the irradiated standard solutions against their concentrations.

    • Irradiate and measure the fluorescence intensity of the sample solutions.

    • Determine the concentration of this compound in the samples from the calibration curve.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for N'-Ethyl-N,N-diphenylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No definitive disposal guidelines for N'-Ethyl-N,N-diphenylurea (CAS Number: 18168-01-9) have been officially published. The following procedures are based on the safety data sheets (SDS) of structurally analogous compounds, namely 1,3-Diethyl-1,3-diphenylurea and N,N'-Diphenylurea. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities. All waste disposal must adhere to local, state, and federal regulations.

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

I. Hazard and Precautionary Data

This compound is anticipated to share hazards with similar compounds, which are categorized as harmful if swallowed and may cause skin sensitization[1]. It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.

Hazard Category Precautionary Statement Personal Protective Equipment (PPE) Chemical Incompatibilities
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.Nitrile gloves, lab coat, safety glasses with side shields.Strong oxidizing agents, strong acids, strong bases.
Skin Sensitization May cause an allergic skin reaction. Avoid breathing dust. Wear protective gloves. If on skin: Wash with plenty of water.Nitrile gloves (consider double-gloving), lab coat.-
Combustibility Combustible solid. Dust may form explosive mixtures with air.-Keep away from heat, sparks, and open flames.

II. Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment, must be considered chemical waste.
  • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

2. Waste Collection and Storage:

  • Collect all solid waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) drum or a designated waste container provided by your institution's EHS).
  • The container label must include:
  • The full chemical name: "this compound Waste"
  • The primary hazard(s): "Harmful," "Sensitizer"
  • The date of waste generation.
  • The name of the principal investigator and the laboratory location.
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.
  • Wear appropriate PPE, including a respirator if dust is generated.
  • Use a dry clean-up method to avoid generating dust[1]. Gently sweep the solid material into a dustpan and transfer it to the designated waste container.
  • Do not use water to clean up spills, as this may create a slurry that is more difficult to manage.
  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as chemical waste.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
  • Do not attempt to dispose of this compound down the drain or in the regular trash.
  • Professional waste management services will handle the ultimate disposal, which may involve incineration at a licensed facility.

III. Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation Segregation Segregate Waste Start->Segregation Collection Collect in Labeled Container Segregation->Collection Storage Store in Designated Area Collection->Storage Spill Spill Occurs Storage->Spill EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Cleanup Dry Cleanup Procedure Spill->Cleanup Follow Spill Protocol Cleanup->Collection Disposal Professional Disposal EHS_Contact->Disposal

References

Comprehensive Safety and Handling Guide for N'-Ethyl-N,N-diphenylurea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of N'-Ethyl-N,N-diphenylurea (also known as Centralite I). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

Hazard Identification and Summary

This compound is a white crystalline solid that presents several hazards. It is harmful if swallowed, can cause skin sensitization, and is combustible.[1][2] The dust of this compound may form an explosive mixture with air, and it is sensitive to shock and heat, which can lead to violent reactions.[1][2]

Hazard CategoryDescription
Health Hazards Harmful if swallowed.[3] May cause skin sensitization upon contact.[2] Ingestion of less than 150 grams may cause serious health damage.[2]
Fire & Explosion Combustible when exposed to heat or flame.[1] Dust may form an explosive mixture with air.[2] Accumulations of fine dust can burn rapidly if ignited.[2]
Reactivity Shock sensitive; may react violently if severely shocked or heated to extreme temperatures.[1] Incompatible with strong oxidizing agents and acids.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following equipment should be used for all procedures involving this compound.

EquipmentSpecificationStandard
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.OSHA 29 CFR 1910.133, EN166
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[4] Lab coat or chemical-resistant coveralls.EN 374
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator if dust concentrations are high or ventilation is poor.[5]OSHA 29 CFR 1910.134, EN 149
Detailed PPE Guidance
  • Eye and Face Protection: To protect from dust particles and potential splashes, always wear chemical safety goggles.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: Wear a lab coat and closed-toe shoes. For hand protection, use chemical-resistant gloves. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2] For brief contact, a glove with a protection class of 3 or higher (>60 minutes) is suitable.[2] Always wash hands thoroughly after removing gloves.[2]

  • Respiratory Protection: To prevent the inhalation of fine dust particles, a NIOSH-approved particulate respirator should be used, especially when weighing or transferring the solid material.[5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound to minimize exposure and ensure laboratory safety.

Pre-Handling Preparations
  • Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that safety equipment, including an eyewash station and safety shower, is accessible.

  • Documentation Review: Review the Safety Data Sheet (SDS) for this compound before beginning work.

  • PPE Inspection: Inspect all PPE for damage or contamination. Don clean, undamaged gloves, a lab coat, and safety goggles.

  • Work Area Setup: Designate a specific area for handling the chemical. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

Handling Procedure
  • Weighing and Transferring: Conduct all weighing and transferring operations inside a chemical fume hood to contain dust.

  • Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use techniques like carefully scooping instead of pouring from a height.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.[2]

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and acids.[1][6] Also, avoid heat, flames, and sources of ignition.[2]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (such as acetone, in which it is soluble) followed by soap and water.[1] Dispose of contaminated bench paper as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water.

  • Storage: Store this compound in its original, clearly labeled, and tightly sealed container.[2] The storage area should be a dry, cool, and well-ventilated location, away from incompatible materials.[6][7] Polyethylene or polypropylene containers are recommended.[2]

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of according to all applicable local, state, and federal regulations.[2][3]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, bench paper, and excess chemical, in a designated, leak-proof hazardous waste container.

  • Empty Containers: Do not reuse containers. Puncture empty containers to prevent reuse.[2] These should also be disposed of as hazardous waste.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Labeling and Storage
  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal. Ensure the storage area is secure and away from general laboratory traffic.

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash, as it should not be allowed to enter the sewage system or household garbage.[3]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep1 Review SDS prep2 Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood & Work Area prep2->prep3 handle1 Weigh & Transfer Chemical (Minimize Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Primary Container handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Segregate & Collect Waste (Solid & PPE) clean1->clean2 clean3 Store Chemical Properly clean2->clean3 disp1 Label Waste Container clean2->disp1 clean4 Remove PPE & Wash Hands clean3->clean4 disp2 Store Waste in Designated Area disp1->disp2 disp3 Contact EHS for Professional Disposal disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Ethyl-N,N-diphenylurea
Reactant of Route 2
Reactant of Route 2
N'-Ethyl-N,N-diphenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.